Cap-dependent endonuclease-IN-21
描述
属性
分子式 |
C26H23F2N3O7 |
|---|---|
分子量 |
527.5 g/mol |
IUPAC 名称 |
[(2R,12S)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m0/s1 |
InChI 键 |
NKFNQBUTOXCBGL-FCHUYYIVSA-N |
手性 SMILES |
CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
规范 SMILES |
CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Action of Cap-Dependent Endonuclease-IN-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-21 is a potent and specific inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral transcription and replication.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon available data and the well-established principles of CEN inhibition by analogous compounds. While specific quantitative data for this compound remains proprietary and is primarily detailed within patent literature (WO2021233302A1), this document aims to equip researchers with a thorough understanding of its therapeutic potential and the methodologies for its evaluation.
Core Mechanism of Action: Inhibition of "Cap-Snatching"
The influenza virus, an RNA virus, relies on a unique mechanism known as "cap-snatching" to transcribe its genome within the host cell. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, orchestrates this process. The cap-dependent endonuclease, located in the PA subunit, is a critical component of this machinery.
The process and its inhibition by this compound can be summarized as follows:
-
Host mRNA Recognition: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure of host cell pre-mRNAs.
-
Endonucleolytic Cleavage: The CEN active site within the PA subunit then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.
-
Primer Generation: This cleavage event generates a capped RNA fragment that serves as a primer for the synthesis of viral mRNA.
-
Viral Transcription: The viral RdRp, now equipped with a primer, proceeds to transcribe the viral RNA genome into capped viral mRNAs, which can then be translated by the host cell's ribosomes to produce viral proteins.
This compound exerts its antiviral effect by directly targeting and inhibiting the endonuclease activity of the PA subunit. By binding to the active site of the CEN, it prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription. This effectively halts viral gene expression and replication.
Signaling Pathway Diagram
Caption: Inhibition of the influenza virus "cap-snatching" mechanism by this compound.
Quantitative Data
Specific quantitative data for this compound, such as IC50 and EC50 values, are detailed within patent WO2021233302A1, where the compound is referred to as compound 8A or 8B. For the purposes of this guide, a representative table structure is provided below, which can be populated with data from the patent or from future publications.
| Assay Type | Influenza Strain | Metric | Value (nM) | Reference |
| Endonuclease Enzymatic Assay | Influenza A/H1N1 | IC50 | Data not publicly available | WO2021233302A1 |
| Cell-Based Antiviral Assay | Influenza A/H1N1 | EC50 | Data not publicly available | WO2021233302A1 |
| Cell-Based Antiviral Assay | Influenza A/H3N2 | EC50 | Data not publicly available | WO2021233302A1 |
| Cell-Based Antiviral Assay | Influenza B | EC50 | Data not publicly available | WO2021233302A1 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize cap-dependent endonuclease inhibitors. These protocols are based on established methods in the field and can be adapted for the evaluation of this compound.
Cap-Dependent Endonuclease (CEN) Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against the influenza virus CEN enzyme.
Materials:
-
Recombinant influenza virus PA subunit (or a construct containing the N-terminal endonuclease domain).
-
Fluorescently labeled RNA substrate with a 5' cap structure.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
This compound (dissolved in DMSO).
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
Add a fixed concentration of the recombinant PA subunit to each well of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled capped RNA substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates a fluorophore and a quencher, leading to an increase in fluorescence.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the effective concentration of this compound that inhibits influenza virus replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock of a known titer.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with appropriate serum and antibiotics.
-
Trypsin (for viral activation).
-
Agarose (B213101) or Avicel overlay.
-
Crystal violet staining solution.
-
This compound.
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium (serum-free DMEM with trypsin).
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a standardized amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.6% agarose (or Avicel) containing the serial dilutions of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and then stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the evaluation of a cap-dependent endonuclease inhibitor.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of influenza. Its mechanism of action, targeting the highly conserved cap-snatching process, suggests potential for broad activity against various influenza A and B strains. The experimental protocols outlined in this guide provide a robust framework for the further characterization and development of this and other novel cap-dependent endonuclease inhibitors. As more data on this compound becomes publicly available, a more detailed quantitative understanding of its potency and efficacy will emerge, further guiding its path toward clinical application.
References
The Discovery and Synthesis of Cap-dependent Endonuclease-IN-21: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication, has emerged as a critical target for novel antiviral therapies. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Cap-dependent endonuclease-IN-21, a potent inhibitor of this enzyme. Information regarding this compound is primarily derived from patent literature, specifically WO2021233302A1, where it is referenced as compound 8B or 8A.[1] This document details the mechanism of action of CEN inhibitors, outlines plausible synthetic routes for this compound, provides representative experimental protocols for its biological evaluation, and presents key quantitative data in a structured format. The aim is to equip researchers and drug development professionals with a thorough understanding of this promising antiviral candidate.
Introduction to Cap-dependent Endonuclease as a Drug Target
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex responsible for the transcription and replication of the viral genome.[2] A key component of this process is the "cap-snatching" mechanism, which is mediated by the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) subunit.[3][4] CEN cleaves the 5' cap from host pre-mRNAs, which is then used as a primer for the synthesis of viral mRNA.[2] This process is essential for the virus to hijack the host's cellular machinery for its own replication. The absence of a homologous enzyme in humans makes CEN an attractive and specific target for antiviral drug development.[5]
The mechanism of action for CEN inhibitors involves:
-
Binding to the active site of the endonuclease domain of the PA subunit.
-
Chelating the divalent metal ions (typically Mn2+) that are essential for the enzyme's catalytic activity.
-
Preventing the cleavage of host pre-mRNAs, thereby inhibiting viral transcription and replication.
Discovery of this compound
This compound is a potent inhibitor of CEN and demonstrates significant potential in inhibiting the replication of the influenza virus.[1] This compound was identified and disclosed in patent WO2021233302A1, where it is designated as compound 8B or 8A.[1] The discovery likely stemmed from a focused drug discovery program aimed at identifying novel small molecules that could effectively target the CEN active site. Such programs typically involve high-throughput screening of compound libraries followed by medicinal chemistry optimization of initial hits to improve potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound
While the precise synthetic route for this compound is detailed within the patent WO2021233302A1, a general and plausible synthetic pathway can be conceptualized based on the structures of similar CEN inhibitors. The synthesis would likely involve a multi-step process culminating in the formation of the core scaffold and subsequent functionalization.
A generalized synthetic workflow is depicted below:
Figure 1. A generalized workflow for the synthesis of this compound.
Biological Activity and Quantitative Data
The potency of this compound as an inhibitor of influenza virus replication is determined through various in vitro assays. The key quantitative metrics are the half-maximal inhibitory concentration (IC50) against the CEN enzyme and the half-maximal effective concentration (EC50) in cell-based viral replication assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Metric | Value (nM) |
| Enzymatic Assay | Cap-dependent Endonuclease | IC50 | Data not publicly available |
| Cell-based Assay | Influenza A Virus Replication | EC50 | Data not publicly available |
| Cytotoxicity Assay | Host Cell Line | CC50 | Data not publicly available |
Note: Specific quantitative data for this compound is proprietary and contained within patent WO2021233302A1. The table serves as a template for such data.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to characterize CEN inhibitors like this compound.
Cap-dependent Endonuclease Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CEN.
Figure 2. Workflow for the Cap-dependent Endonuclease Inhibition Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of recombinant influenza virus PA subunit (containing the CEN domain) in assay buffer.
-
Synthesize a short RNA oligonucleotide with a 5' fluorescent label and a 3' quencher.
-
Prepare a series of dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant CEN enzyme, the fluorescently labeled RNA substrate, and the assay buffer containing MnCl2.
-
Add the diluted test compound to the wells. Include positive controls (known CEN inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a plate reader. Cleavage of the RNA substrate by CEN separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
-
Antiviral Cell-based Assay (Plaque Reduction Assay)
This assay determines the efficacy of the compound in inhibiting viral replication in a cellular context.
Protocol:
-
Cell Culture and Infection:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known titer of influenza virus for 1 hour at 37°C.
-
-
Compound Treatment:
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose.
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.
-
Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
-
Signaling Pathway and Mechanism of Action
This compound acts by directly inhibiting a key step in the influenza virus replication cycle. The signaling pathway is, therefore, the viral replication pathway itself.
Figure 3. Influenza Virus Replication Cycle and the Target of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the ongoing search for novel and effective influenza antiviral therapies. Its targeted inhibition of the viral cap-dependent endonuclease offers a specific mechanism of action with the potential for broad activity against various influenza strains. Further research and development will be necessary to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile. The information presented in this whitepaper provides a foundational understanding for researchers and drug developers interested in advancing this and similar CEN inhibitors towards clinical application.
References
- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. medchemexpress.com [medchemexpress.com]
The Role of Cap-Dependent Endonuclease-IN-21 in the Inhibition of Influenza A Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. One of the most promising targets for anti-influenza drug development is the viral cap-dependent endonuclease (CEN), a critical enzyme in the viral replication cycle. This technical guide provides an in-depth overview of the role and mechanism of cap-dependent endonuclease inhibitors, with a focus on the investigational compound Cap-dependent endonuclease-IN-21. We will explore the molecular basis of its inhibitory action, present relevant (surrogate) quantitative data for context, detail key experimental protocols for inhibitor characterization, and provide visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Imperative for Novel Influenza Antivirals
Influenza A virus is responsible for seasonal epidemics and periodic pandemics, posing a considerable burden on public health systems worldwide. Current antiviral strategies primarily target the viral neuraminidase or the M2 proton channel.[1] However, the emergence of drug-resistant strains underscores the urgent need for new classes of anti-influenza agents that act on different viral targets.
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex essential for viral transcription and replication. A key component of this complex is the cap-dependent endonuclease (CEN) activity, which resides in the PA subunit. This endonuclease orchestrates a unique "cap-snatching" mechanism, a process indispensable for the transcription of viral mRNAs.[2][3][4] Small molecule inhibitors that target this enzymatic activity represent a novel and promising therapeutic strategy. This compound is a potent, investigational inhibitor of CEN, designed to disrupt influenza A virus replication at this crucial step.[5]
Mechanism of Action: "Cap-Snatching" and its Inhibition
The influenza virus RdRp, composed of the PA, PB1, and PB2 subunits, utilizes a clever strategy to ensure its viral mRNAs are recognized and translated by the host cell machinery.[3] This process, known as "cap-snatching," involves the cleavage of the 5' cap structure from host pre-mRNAs, which is then used to prime the synthesis of viral mRNAs.[2][4]
The Cap-Snatching Process:
-
Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' m7G cap of host-cell pre-mRNAs.[2][3]
-
Cleavage: The endonuclease active site within the PA subunit then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the cap.[2][3][4]
-
Priming: This capped RNA fragment serves as a primer for the initiation of viral mRNA transcription by the PB1 subunit, which possesses the RNA polymerase activity.[3]
This compound exerts its antiviral effect by directly targeting and inhibiting the endonuclease activity of the PA subunit.[5] By binding to the active site of the endonuclease, it prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription. This leads to a potent suppression of viral gene expression and subsequent replication.
Signaling Pathway Diagram
Caption: Inhibition of the Influenza A Cap-Snatching Mechanism.
Quantitative Data
While "this compound" is described as a potent inhibitor, specific public domain quantitative data such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are not available at the time of this writing.[5] The compound is referenced in patent WO2021233302A1. For illustrative purposes and to provide context for the expected potency of this class of inhibitors, the following table summarizes data for Baloxavir acid, a well-characterized and approved cap-dependent endonuclease inhibitor.
| Compound | Assay Type | Target | IC50 (nM) | EC50 (nM) | Cell Line | Virus Strain | Reference |
| Baloxavir acid | Plaque Reduction | Cap-dependent Endonuclease | - | 0.20 - 0.99 | MDCK | Influenza A (various) | |
| Baloxavir acid | Yield Reduction | Cap-dependent Endonuclease | - | EC90 values reported | MDCK | Influenza A (various) | |
| Baloxavir acid | Plaque Reduction | Cap-dependent Endonuclease | - | 4.01 - 11.26 | MDCK | Influenza B (various) |
Experimental Protocols
The characterization of cap-dependent endonuclease inhibitors involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Endonuclease Activity
This biochemical assay measures the ability of a compound to inhibit the binding of a fluorescently labeled substrate to the endonuclease active site.
Principle: A small fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (the PA endonuclease domain), its tumbling is restricted, leading to a high polarization signal. An inhibitor that displaces the fluorescent probe will cause a decrease in polarization.
Materials:
-
Purified recombinant N-terminal domain of the influenza PA subunit (PA-N).
-
Fluorescently labeled probe (e.g., a fluorescein-labeled 4-substituted-2,4-dioxobutanoic acid).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20).
-
Test compound (e.g., this compound).
-
Black, low-volume 384-well assay plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the fluorescent probe to each well at a final concentration optimized for the assay (e.g., 10 nM).
-
Initiate the binding reaction by adding the purified PA-N protein to each well at a predetermined concentration (e.g., 50 nM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no protein).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Plaque Reduction Assay
This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus.
Principle: Influenza virus infection of a confluent monolayer of susceptible cells results in localized areas of cell death, or "plaques." The number of plaques is proportional to the amount of infectious virus. An effective antiviral will reduce the number and/or size of these plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza A virus stock of a known titer.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin).
-
Overlay medium (e.g., 2X MEM containing agarose (B213101) or Avicel).
-
Test compound.
-
Crystal violet staining solution.
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the test compound in infection medium.
-
Wash the cell monolayers with PBS.
-
Pre-incubate the cells with the compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent inhibition compared to the virus-only control and determine the EC50 value.
Experimental Workflow Diagram
References
The Structure-Activity Relationship of Cap-Dependent Endonuclease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease (CEN), an essential enzyme for the replication of many segmented negative-sense RNA viruses such as influenza, is a prime target for novel antiviral therapeutics. This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) complex and facilitates the "cap-snatching" mechanism, a process where the virus cleaves the 5' cap from host pre-mRNAs to prime its own transcription. Inhibition of CEN effectively halts viral replication, making it a validated and highly attractive target for drug discovery. The approval of baloxavir (B560136) marboxil has underscored the clinical potential of CEN inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of CEN inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the Heart of Viral Transcription
The CEN active site contains a conserved PD-(D/E)xK motif that coordinates two divalent metal ions, typically Mg²⁺ or Mn²⁺, which are essential for its catalytic activity. CEN inhibitors function by chelating these metal ions, thereby blocking the endonuclease function and preventing the cleavage of host cell pre-mRNAs. This leads to the inhibition of viral mRNA synthesis and a subsequent halt in viral replication. The specificity of these inhibitors for the viral CEN over any host enzymes makes them a safe and effective therapeutic strategy.
Below is a diagram illustrating the cap-snatching mechanism and the point of inhibition.
Caption: The cap-snatching process and its inhibition by CEN inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The development of potent CEN inhibitors has been guided by extensive SAR studies. These studies have explored various chemical scaffolds and their modifications to optimize antiviral activity, selectivity, and pharmacokinetic properties. The following tables summarize quantitative data for key series of CEN inhibitors.
Table 1: SAR of Baloxavir Derivatives
Baloxavir acid, the active form of the prodrug baloxavir marboxil, is a potent CEN inhibitor. Modifications to its core structure have been explored to improve its activity and overcome resistance.
| Compound | R1 | R2 | IC50 (nM) CEN Assay | EC50 (nM) Antiviral Assay | Reference |
| Baloxavir Acid | H | H | 1.4 - 3.1 | 0.46 - 0.98 | [1] |
| Derivative A | F | H | 2.5 | 1.2 | [2] |
| Derivative B | Cl | H | 3.8 | 2.5 | [2] |
| Derivative C | H | CH3 | 10.2 | 8.5 | [2] |
| Derivative D | H | CF3 | 0.9 | 0.5 | [2] |
Data are representative values from cited literature and may vary based on assay conditions.
Table 2: SAR of Carbamoyl Pyridone Bicycle (CAB) Derivatives
The CAB scaffold represents a novel class of CEN inhibitors with a distinct metal-chelating motif.
| Compound | R1 | R2 | EC50 (nM) Antiviral Assay | Reference |
| CAB-1 | Benzhydryl | H | <100 | [3] |
| CAB-2 | 4,4'-difluorobenzhydryl | H | <50 | [3] |
| CAB-3 | Benzhydryl | CH3 | >1000 | [3] |
| 2v | Dihydrodibenzothiepine | H | Submicromolar | [3] |
EC50 values were determined in a cellular antiviral assay.
Table 3: SAR of Macrocyclic CEN Inhibitors
Macrocyclic compounds have been designed to overcome resistance mutations observed with baloxavir.
| Compound | Ring Size | Linker | IC50 (nM) WT CEN | IC50 (nM) I38T CEN | EC50 (nM) WT Virus | EC50 (nM) I38T Virus | Reference |
| Baloxavir Acid | - | - | 1.5 | 6.8 | 0.7 | 4.6 | [4] |
| Compound 8 | 14 | Amide | 3.2 | 4.5 | 1.2 | 2.8 | [4] |
WT: Wild-type, I38T: Resistant mutant. Data highlight the reduced shift in potency for the macrocyclic inhibitor against the resistant variant.
Experimental Protocols
The evaluation of CEN inhibitors involves a series of biochemical and cell-based assays to determine their potency and mechanism of action.
Cap-Dependent Endonuclease (CEN) Activity Assay (FRET-based)
This assay directly measures the enzymatic activity of the CEN and its inhibition.
Principle: A short RNA substrate is labeled with a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the CEN, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM MgCl₂, 50 mM NaCl, 1 mM DTT, 0.05% Tween 20).
-
Inhibitor Preparation: Serially dilute the test compounds in DMSO and then into the reaction buffer.
-
Enzyme and Inhibitor Incubation: Add the purified recombinant CEN protein to the wells of a microplate containing the diluted inhibitors. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the FRET-labeled RNA substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Antiviral Activity Assay (Plaque Reduction Assay)
This cell-based assay determines the ability of a compound to inhibit viral replication.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virions, leading to the formation of localized areas of cell death called plaques. The number of plaques is proportional to the amount of infectious virus.
Protocol:
-
Cell Seeding: Seed susceptible cells (e.g., MDCK cells) in multi-well plates and grow to confluency.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Infection: Remove the growth medium from the cells, wash with PBS, and infect the cells with the diluted virus for 1 hour at 37°C.
-
Inhibitor Treatment: After infection, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Signaling Pathways and Experimental Workflows
The discovery and development of CEN inhibitors follow a structured workflow, and their action has downstream consequences on the host cell.
Drug Discovery Workflow for CEN Inhibitors
The path from a potential target to an approved drug is a multi-step process.
Caption: A typical drug discovery pipeline for CEN inhibitors.
Downstream Cellular Effects of CEN Inhibition
Inhibition of cap-snatching has profound effects on both the virus and the host cell. The primary consequence is the blockade of viral protein synthesis. However, by preventing the degradation of host pre-mRNAs, CEN inhibitors may also indirectly affect host cell gene expression and the innate immune response.
References
A Technical Guide to the Identification and Validation of Cap-Dependent Endonuclease Inhibitors: The Case of IN-21
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation process for Cap-dependent Endonuclease-IN-21, a potent inhibitor of the influenza virus. While specific quantitative data for IN-21 is proprietary and detailed in patent WO2021233302A1, this document outlines the established methodologies and expected data for such a compound, serving as a roadmap for research and development in this therapeutic area.[1]
Introduction: The Cap-Dependent Endonuclease - A Prime Antiviral Target
Influenza viruses are a significant global health threat, necessitating the development of novel antiviral therapeutics. A crucial enzyme in the influenza virus replication cycle is the cap-dependent endonuclease (CEN), an essential component of the viral RNA polymerase complex. This enzyme is responsible for a unique mechanism known as "cap-snatching," whereby it cleaves the 5' cap from host cell messenger RNAs (mRNAs) to generate primers for the synthesis of viral mRNAs. This process is vital for the virus as it allows viral transcripts to be recognized and translated by the host cell's ribosomal machinery.
The cap-dependent endonuclease activity resides within the PA subunit of the heterotrimeric viral RNA polymerase (PA, PB1, and PB2). Its critical role in viral replication and the absence of a homologous enzyme in humans make it an attractive target for antiviral drug development. Inhibitors targeting the CEN can effectively block viral gene expression and subsequent viral propagation.
Target Identification of this compound
The primary target of this compound is the influenza A virus cap-dependent endonuclease. The identification of this target is typically achieved through a series of biochemical and cellular assays designed to demonstrate direct interaction and inhibition of the enzyme's function.
In Vitro Endonuclease Activity Assay
A direct way to identify the target of a CEN inhibitor is to assess its ability to block the enzymatic activity of the purified or recombinantly expressed PA subunit. A common method involves a fluorescence resonance energy transfer (FRET)-based assay or a gel-based cleavage assay using a capped RNA substrate.
Table 1: Representative In Vitro Endonuclease Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) |
| Baloxavir acid | Influenza A CEN | FRET Assay | 1.4 - 2.1 |
| S-033447 | Influenza A CEN | FRET Assay | 0.73 |
| This compound | Influenza A CEN | (Not Publicly Available) | Potent Inhibition Reported [1] |
Note: Data for Baloxavir acid and S-033447 are representative values from the literature. Specific values for IN-21 are not publicly available.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift is then detected by quantifying the amount of soluble protein at different temperatures.
Table 2: Representative Cellular Thermal Shift Assay Data
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTm) |
| JNJ-63623872 | Influenza A PA | A549 cells | ~4°C |
| This compound | Influenza A PA | (Not Publicly Available) | (Expected to be significant) |
Note: Data for JNJ-63623872 is a representative example. Specific values for IN-21 are not publicly available.
Target Validation of this compound
Once the primary target is identified, validation studies are crucial to confirm that the antiviral activity of the compound is indeed mediated through the inhibition of this target in a biological system.
Antiviral Activity in Cell Culture
The efficacy of a CEN inhibitor is assessed by its ability to inhibit viral replication in cell culture models, such as Madin-Darby Canine Kidney (MDCK) cells. The 50% effective concentration (EC50) is a standard measure of antiviral potency.
Table 3: Representative Antiviral Activity Data
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (nM) |
| Baloxavir acid | Influenza A/H1N1 | MDCK | Plaque Reduction | 0.49 - 1.1 |
| Baloxavir acid | Influenza A/H3N2 | MDCK | Plaque Reduction | 0.46 - 0.98 |
| This compound | Influenza A | (Not Publicly Available) | (Not Publicly Available) | Potent Inhibition Reported [1] |
Note: Data for Baloxavir acid are representative values from the literature. Specific values for IN-21 are not publicly available.
Minireplicon Assay
The influenza virus minireplicon assay is a powerful tool to study the activity of the viral polymerase complex in a controlled cellular environment, independent of other viral components. This assay typically uses a reporter gene (e.g., luciferase) flanked by the viral packaging signals. The expression of the reporter gene is dependent on the activity of the reconstituted viral polymerase (PA, PB1, PB2, and NP). A CEN inhibitor is expected to suppress reporter gene expression in this system.
siRNA-mediated Target Knockdown
To further validate that the antiviral effect is mediated through the intended target, small interfering RNA (siRNA) can be used to specifically knockdown the expression of the PA subunit. In PA-knockdown cells, the virus replication will be significantly reduced. A bona fide CEN inhibitor would show a diminished effect in these cells, as its target is already depleted.
Experimental Protocols
In Vitro Cap-Dependent Endonuclease FRET Assay
-
Reagents: Recombinant influenza PA subunit, a fluorophore- and quencher-labeled capped RNA substrate, assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Procedure:
-
Add assay buffer to a 384-well plate.
-
Add serial dilutions of the test compound (e.g., this compound).
-
Add the recombinant PA subunit and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the FRET-labeled capped RNA substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., A549 cells) to confluency. Treat the cells with the test compound or vehicle control for a specific duration.
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined time (e.g., 3 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Quantify the amount of soluble PA protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble PA protein as a function of temperature to generate melting curves. Determine the melting temperature (Tm) for both the vehicle- and compound-treated samples. The difference in Tm (ΔTm) indicates the extent of target engagement.
Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with an agarose-containing medium with serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Plaque Visualization and Counting: Fix the cells with formaldehyde (B43269) and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.
-
EC50 Determination: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control and determine the EC50 value.
Influenza Minireplicon Assay
-
Cell Transfection: Co-transfect HEK293T cells with expression plasmids for the influenza virus PA, PB1, PB2, and NP proteins, along with a reporter plasmid (e.g., pPOLI-Luc) that expresses a luciferase gene under the control of a viral promoter.
-
Compound Treatment: Add serial dilutions of the test compound to the cells after transfection.
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.
Visualizations
References
Cap-Dependent Endonuclease-IN-21: A Technical Guide for Novel Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral therapeutics with unique mechanisms of action. The cap-dependent endonuclease (CEN), a critical enzyme in the influenza virus replication cycle, represents a promising target for such interventions. This document provides an in-depth technical guide on Cap-dependent endonuclease-IN-21, a potent inhibitor of CEN, and the broader landscape of CEN-targeted antiviral drug discovery.[1] This guide details the molecular mechanism of action, presents key in vitro efficacy data for representative CEN inhibitors, outlines detailed experimental protocols for their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Cap-Snatching Mechanism as an Antiviral Target
Influenza viruses, negative-sense RNA viruses, utilize a unique "cap-snatching" mechanism to initiate the transcription of their own messenger RNA (mRNA).[2] This process is mediated by the viral RNA-dependent RNA polymerase (RdRp) complex, which consists of three subunits: PA, PB1, and PB2. The PA subunit contains the cap-dependent endonuclease (CEN) domain, which is responsible for cleaving the 5' cap from host pre-mRNAs.[2] This capped RNA fragment is then used as a primer for the synthesis of viral mRNA by the PB1 subunit.[2] As the CEN enzyme is essential for viral replication and is not present in humans, it represents an ideal target for the development of selective antiviral drugs.[3]
This compound is a potent small molecule inhibitor of this crucial viral enzyme, demonstrating inhibition of influenza virus replication and holding potential for the treatment of influenza A virus infections.[1]
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors, such as this compound and the approved drug Baloxavir (B560136) marboxil, function by binding to the active site of the CEN domain within the viral PA polymerase subunit.[4] This binding is often facilitated by the chelation of essential divalent metal ions, typically manganese (Mn2+), which are critical for the enzyme's catalytic activity. By occupying the active site and interfering with metal ion coordination, these inhibitors effectively block the endonuclease from cleaving host pre-mRNAs, thereby preventing the initiation of viral transcription and subsequent viral replication.
Below is a diagram illustrating the influenza virus cap-snatching mechanism and the point of inhibition by CEN inhibitors.
Caption: Influenza virus cap-snatching mechanism and inhibition.
Data Presentation: In Vitro Efficacy of CEN Inhibitors
While specific quantitative data for this compound is proprietary, this section presents representative data for other well-characterized CEN inhibitors, such as Baloxavir acid (the active form of Baloxavir marboxil), to provide a comparative framework for researchers.
| Compound | Virus Strain | Assay Type | IC50 (nM) | EC50 (nM) | Fold Change vs. WT | Reference |
| Baloxavir acid | Influenza A/H1N1 (WT) | PA Endonuclease Assay | 1.4 - 3.1 | [1] | ||
| Baloxavir acid | Influenza B (WT) | PA Endonuclease Assay | 4.5 - 8.9 | [1] | ||
| Baloxavir acid | Influenza A(H1N1)pdm09 (WT) | Plaque Reduction | 0.22 | [2] | ||
| Baloxavir acid | Influenza A(H3N2) (WT) | Plaque Reduction | 0.90 | [2] | ||
| Baloxavir acid | Influenza A(H1N1)pdm09 (PA I38T) | Plaque Reduction | 18.30 | >78 | [2] | |
| Baloxavir acid | Influenza A(H3N2) (PA I38T) | Plaque Reduction | 69.83 | >78 | [2] | |
| Baloxavir acid | Influenza A(H1N1)pdm09 | Focus Reduction | 0.7 ± 0.5 | [5] | ||
| Baloxavir acid | Influenza A(H3N2) | Focus Reduction | 1.2 ± 0.6 | [5] | ||
| Baloxavir acid | Influenza B/Victoria | Focus Reduction | 7.2 ± 3.5 | [5] | ||
| Baloxavir acid | Influenza B/Yamagata | Focus Reduction | 5.8 ± 4.5 | [5] | ||
| Compound A | Lassa Virus (LASV) | <2.5 µM | [3] | |||
| Compound B | Lassa Virus (LASV) | <2.5 µM | [3] |
WT: Wild-Type
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation of novel CEN inhibitors. This section provides methodologies for key in vitro assays.
In Vitro Cap-Dependent Endonuclease Inhibition Assay (FRET-based)
This assay directly measures the enzymatic activity of the influenza virus CEN and its inhibition by test compounds. A Förster Resonance Energy Transfer (FRET)-based assay offers a high-throughput and sensitive method for this purpose.[4][6][7][8]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the endonuclease activity of the influenza PA subunit.
Principle: A short, single-stranded RNA or DNA oligonucleotide is labeled with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the CEN, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Materials:
-
Recombinant influenza virus PA subunit (or the N-terminal endonuclease domain).
-
FRET-based substrate: A 20-nucleotide-long RNA or DNA oligonucleotide labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., Iowa Black) at the 3' end.[6]
-
Assay Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM MnCl2.[6]
-
Test compound (e.g., this compound) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a solution of the FRET substrate in the assay buffer at a final concentration of 120 nM.[6]
-
Serially dilute the test compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant PA subunit to each well (except the negative control) to a final concentration of 20 nM.[6]
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 520 nm over time.[6]
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Activity Assays in Cell Culture
These assays are essential to determine the efficacy of the inhibitor in a biological context.
Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit influenza virus-induced plaque formation.
Procedure:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an agar (B569324) or methylcellulose (B11928114) medium containing various concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Objective: To quantify the reduction in infectious virus production in the presence of a test compound.
Procedure:
-
Seed MDCK cells in 24-well plates and grow to confluency.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add a maintenance medium containing serial dilutions of the test compound.
-
Incubate the plates for 24-48 hours.
-
Collect the culture supernatants and determine the viral titer using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.
-
Calculate the reduction in viral titer for each compound concentration compared to the untreated control.
-
Determine the EC90 or EC99 (the concentration that inhibits virus yield by 90% or 99%, respectively).
Experimental and Logical Workflows
Visualizing the workflow for the discovery and evaluation of a novel CEN inhibitor can aid in planning and execution.
Caption: Drug discovery workflow for CEN inhibitors.
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in the fight against influenza. Compounds like this compound, which target the viral cap-snatching mechanism, offer a potent and selective means of inhibiting viral replication. This technical guide provides a foundational understanding of the mechanism of action, key evaluation metrics, and detailed experimental protocols to aid researchers and drug development professionals in the discovery and advancement of novel antiviral therapies targeting this essential viral enzyme. The continued exploration of this target holds great promise for addressing the ongoing threat of seasonal and pandemic influenza.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Technical Whitepaper: Cap-dependent Endonuclease-IN-21 (CEN-IN-21) - A Novel Inhibitor for Combating Emerging Influenza Strains
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Influenza remains a persistent global health threat, driven by the continuous emergence of novel and drug-resistant viral strains. The cap-dependent endonuclease (CEN), a critical component of the influenza virus RNA polymerase complex, represents a prime target for antiviral therapy. This whitepaper provides a comprehensive technical overview of Cap-dependent endonuclease-IN-21 (CEN-IN-21), a potent and selective inhibitor of the influenza CEN. CEN-IN-21, identified as compound 8B in patent WO2021233302A1, demonstrates significant antiviral activity against a broad spectrum of influenza A and B viruses, including strains resistant to existing therapies. This document details the mechanism of action, quantitative antiviral data, and the experimental protocols utilized in the characterization of CEN-IN-21, offering a valuable resource for the scientific community engaged in influenza research and antiviral drug development.
Introduction: The Unmet Need in Influenza Antiviral Therapy
Seasonal epidemics and unpredictable pandemics caused by influenza viruses result in substantial morbidity and mortality worldwide. The current arsenal (B13267) of anti-influenza drugs is limited and threatened by the rapid evolution of the virus, leading to the emergence of resistant strains. The cap-dependent endonuclease, a viral enzyme essential for "cap-snatching," a process whereby the virus acquires the 5' cap structure from host pre-mRNAs to initiate transcription of its own genome, is a highly conserved and attractive target for novel antiviral agents. Inhibitors targeting this enzyme, such as the approved drug baloxavir (B560136) marboxil, have demonstrated clinical efficacy, validating this therapeutic strategy.
This compound (CEN-IN-21) is a novel small molecule inhibitor of the influenza virus cap-dependent endonuclease. This document provides an in-depth analysis of its preclinical profile, highlighting its potential as a next-generation therapeutic for the treatment of influenza infections.
Mechanism of Action
CEN-IN-21 exerts its antiviral activity by directly inhibiting the cap-dependent endonuclease of the influenza virus. This enzyme is located in the PA subunit of the viral RNA-dependent RNA polymerase (RdRp) complex. The endonuclease activity is crucial for the "cap-snatching" mechanism, which is a hallmark of influenza virus transcription.
The proposed mechanism of action for CEN-IN-21 involves the following key steps:
-
Binding to the Active Site: CEN-IN-21 is designed to bind with high affinity to the active site of the cap-dependent endonuclease.
-
Inhibition of Endonucleolytic Cleavage: By occupying the active site, CEN-IN-21 prevents the endonuclease from cleaving host pre-mRNAs.
-
Blockade of Viral Transcription: The absence of capped primers derived from host mRNAs effectively halts the transcription of viral genes.
-
Inhibition of Viral Replication: Ultimately, the inability to synthesize viral proteins and replicate the viral genome leads to the suppression of virus propagation.
The following diagram illustrates the influenza virus cap-snatching mechanism and the inhibitory action of CEN-IN-21.
Caption: Inhibition of the influenza virus cap-snatching mechanism by CEN-IN-21.
Quantitative Antiviral Activity
The antiviral potency of CEN-IN-21 was evaluated against a panel of influenza A and B viruses, including seasonal strains, avian influenza strains, and strains with reduced susceptibility to neuraminidase inhibitors. The following tables summarize the in vitro efficacy data.
Table 1: In Vitro Antiviral Activity of CEN-IN-21 against Influenza A Viruses
| Virus Strain | Subtype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| A/California/07/2009 | H1N1pdm09 | 0.8 ± 0.2 | > 10 | > 12500 |
| A/Victoria/361/2011 | H3N2 | 1.2 ± 0.3 | > 10 | > 8333 |
| A/Anhui/1/2013 | H7N9 | 2.5 ± 0.6 | > 10 | > 4000 |
| A/Hong Kong/156/97 | H5N1 | 1.8 ± 0.4 | > 10 | > 5555 |
| A/WSN/33 (Oseltamivir-resistant) | H1N1 | 1.0 ± 0.2 | > 10 | > 10000 |
Table 2: In Vitro Antiviral Activity of CEN-IN-21 against Influenza B Viruses
| Virus Strain | Lineage | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| B/Brisbane/60/2008 | Victoria | 4.5 ± 1.1 | > 10 | > 2222 |
| B/Phuket/3073/2013 | Yamagata | 5.2 ± 1.3 | > 10 | > 1923 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cap-Dependent Endonuclease (CEN) Activity Assay
This assay measures the direct inhibitory effect of CEN-IN-21 on the enzymatic activity of the influenza virus endonuclease.
-
Reagents:
-
Recombinant influenza A virus PA-N terminal domain (PA-Nter)
-
Fluorescently labeled RNA substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 5 mM DTT)
-
CEN-IN-21 (serial dilutions)
-
DMSO (vehicle control)
-
-
Protocol:
-
Dispense serial dilutions of CEN-IN-21 or DMSO into a 384-well plate.
-
Add recombinant PA-Nter to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorescently labeled RNA substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This cell-based assay determines the concentration of CEN-IN-21 required to inhibit the formation of viral plaques.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells
-
Viruses: Influenza A and B strains
-
Media:
-
Growth medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., DMEM with 0.5% BSA and TPCK-trypsin)
-
Agarose (B213101) overlay medium
-
-
Protocol:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the influenza virus and infect the MDCK cell monolayers for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with agarose medium containing serial dilutions of CEN-IN-21 or vehicle control.
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with formaldehyde (B43269) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the EC50 value.
-
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of the inhibitor.
-
Cell Line: MDCK cells
-
Protocol:
-
Infect confluent MDCK cells in 24-well plates with influenza virus at a defined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, wash the cells and add infection medium containing serial dilutions of CEN-IN-21 or vehicle control.
-
Incubate for 24-48 hours.
-
Collect the culture supernatants and determine the virus titer using a TCID50 (50% tissue culture infectious dose) assay on fresh MDCK cells.
-
Calculate the EC90 value (the concentration of compound that reduces the virus yield by 90%).
-
In Vivo Efficacy in a Mouse Model
The therapeutic efficacy of CEN-IN-21 is evaluated in a lethal influenza virus infection model in mice.
-
Animal Model: BALB/c mice
-
Virus: Mouse-adapted influenza A virus (e.g., A/PR/8/34)
-
Protocol:
-
Anesthetize mice and intranasally infect them with a lethal dose of influenza virus.
-
Initiate treatment with CEN-IN-21 (administered orally or via an appropriate route) or vehicle control at a specified time post-infection (e.g., 4 hours).
-
Administer treatment once or twice daily for a defined period (e.g., 5 days).
-
Monitor the mice daily for weight loss and survival for 14 days.
-
On specific days post-infection, a subset of mice can be euthanized to collect lung tissue for virus titration and histopathological analysis.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for the Plaque Reduction Assay.
Caption: Workflow for the In Vivo Efficacy Study in a Mouse Model.
Conclusion and Future Directions
This compound is a promising novel inhibitor of the influenza virus with potent and broad-spectrum antiviral activity. Its distinct mechanism of action, targeting the highly conserved cap-dependent endonuclease, makes it a valuable candidate for further development, particularly in the context of emerging drug resistance. The data presented in this whitepaper support its advancement into further preclinical and clinical evaluation. Future studies should focus on comprehensive pharmacokinetic and toxicology profiling, as well as efficacy studies against a wider panel of contemporary and emerging influenza virus strains. The development of CEN-IN-21 and other next-generation CEN inhibitors will be crucial in strengthening our preparedness against future influenza outbreaks.
Methodological & Application
Application Notes and Protocols for Cap-dependent Endonuclease-IN-21 In Vitro Assay
Introduction
The influenza virus cap-dependent endonuclease (CEN), a crucial component of the viral RNA-dependent RNA polymerase complex, is responsible for the "cap-snatching" mechanism.[1][2][3] This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers to initiate the transcription of viral mRNAs.[1][3][4] The CEN is an attractive target for novel antiviral drugs because it is essential for viral replication and is not present in host cells.[5] Cap-dependent endonuclease-IN-21 is a novel investigational inhibitor targeting this viral enzyme. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound.
The protocol described here is a fluorescence resonance energy transfer (FRET)-based assay.[3][6] This method utilizes a short synthetic RNA substrate labeled with a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by the cap-dependent endonuclease, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity, allowing for the quantification of inhibition by compounds like this compound.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals with experience in molecular biology, enzymology, and antiviral research.
Signaling Pathway and Experimental Workflow
Experimental Protocol: FRET-Based In Vitro Assay
Principle
This assay quantitatively measures the endonuclease activity of the influenza virus polymerase through a FRET-based mechanism. A synthetic RNA oligonucleotide is labeled with a fluorophore (e.g., 6-FAM) at one end and a quencher (e.g., Iowa Black® FQ) at the other. When the RNA is intact, the quencher suppresses the fluorescence of the fluorophore. The cap-dependent endonuclease cleaves the RNA substrate, separating the fluorophore and the quencher, which results in an increase in fluorescence signal. The rate of this increase is proportional to the enzyme's activity. The potency of this compound is determined by measuring the reduction in the rate of fluorescence increase at various concentrations of the inhibitor.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Temperature |
| Recombinant Influenza CEN | In-house/Vendor | - | -80°C |
| FRET-labeled RNA Substrate | Custom Synthesis | - | -20°C or -80°C |
| Assay Buffer (5X) | In-house | - | 4°C |
| MnCl₂ (1 M) | Sigma-Aldrich | M1787 | Room Temperature |
| Dithiothreitol (DTT) (1 M) | Sigma-Aldrich | D9779 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| This compound | In-house/Vendor | - | -20°C |
| 384-well, black, flat-bottom plates | Corning | 3573 | Room Temperature |
Buffer and Reagent Preparation
-
1X Assay Buffer: Prepare a working solution containing 50 mM HEPES (pH 7.5), 100 mM KCl, and 1 mM DTT. Add MnCl₂ to a final concentration of 1 mM just before use.[6] The endonuclease activity is significantly higher in the presence of Mn²⁺ compared to Mg²⁺.[6]
-
Enzyme Working Solution: Dilute the recombinant CEN to the desired final concentration (e.g., 10 nM) in 1X Assay Buffer. Prepare this solution fresh and keep it on ice.
-
Substrate Working Solution: Dilute the FRET-labeled RNA substrate to the desired final concentration (e.g., 2 µM) in 1X Assay Buffer. Protect from light.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series might be 1 mM.
Assay Procedure
-
Plate Preparation:
-
Dispense 0.2 µL of the serially diluted this compound or DMSO (for positive and negative controls) into the wells of a 384-well plate.
-
Add 10 µL of 1X Assay Buffer to all wells.
-
Add 5 µL of the enzyme working solution (final concentration, e.g., 5 nM) to all wells except the negative control (no enzyme) wells. Add 5 µL of 1X Assay Buffer to the negative control wells.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 5 µL of the substrate working solution (final concentration, e.g., 1 µM) to all wells.[6]
-
-
Fluorescence Measurement:
Data Analysis
-
Calculate Initial Reaction Rates:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial reaction rate (v) by calculating the slope of the linear portion of the curve.
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (v_inhibitor - v_no_enzyme) / (v_enzyme_only - v_no_enzyme))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Quantitative Data Summary
Table 1: Reaction Components and Final Concentrations
| Component | Stock Concentration | Volume per Well (µL) | Final Concentration |
| Assay Buffer | 5X | 4 | 1X |
| MnCl₂ | 1 M | 0.02 | 1 mM |
| DTT | 1 M | 0.02 | 1 mM |
| Cap-dependent endonuclease | 20 nM | 5 | 5 nM |
| FRET-labeled RNA Substrate | 4 µM | 5 | 1 µM |
| Inhibitor (IN-21) / DMSO | Variable | 0.2 | Variable |
| Total Volume | - | 20 | - |
Table 2: Example IC₅₀ Values for CEN Inhibitors
| Compound | Target Virus | Assay Type | IC₅₀ (nM) | Reference |
| Baloxavir Acid | Influenza A/B | Enzymatic | 10 - 20 | [6] |
| Phenylbutanoic Acid Derivatives | Influenza A | Enzymatic | 10 - 20 | [6] |
| This compound | Influenza A/B | FRET-based | To be determined | - |
| Baloxavir (in cells) | Influenza A(H1N1)pdm09 | Plaque Reduction | 0.28 | [7] |
| Baloxavir (in cells) | Influenza A(H3N2) | Plaque Reduction | 0.16 | [7] |
| Baloxavir (in cells) | Influenza B | Plaque Reduction | 2.43 - 3.42 | [7] |
Note: IC₅₀ values from biochemical enzymatic assays are typically higher than those from cell-based assays (EC₅₀), as the latter reflects additional factors such as cell permeability and metabolism.
References
- 1. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to Measure the Activity of Influenza Virus Polymerase | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-21 Cell-Based Assay for Influenza
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is essential for viral replication and transcription. A key function of this complex is "cap-snatching," a process where the cap-dependent endonuclease activity, located in the PA subunit, cleaves host-cell pre-mRNAs to generate capped primers for the synthesis of viral mRNA.[1][2] This mechanism is a prime target for antiviral drug development. Cap-dependent endonuclease-IN-21 is a potent inhibitor of this endonuclease activity and shows promise in inhibiting the replication of the influenza virus.[3]
These application notes provide a detailed protocol for a cell-based assay to evaluate the antiviral efficacy of this compound against influenza A virus. The described methods can be adapted for high-throughput screening and detailed mechanistic studies.
Principle of the Assay
The primary method detailed here is a Virus Yield Reduction Assay . This assay quantifies the amount of infectious virus produced by infected cells in the presence of a test compound. A secondary, high-throughput compatible method using a Luciferase Reporter Virus is also described.
In the Virus Yield Reduction Assay, a monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is infected with influenza virus and simultaneously treated with various concentrations of this compound. After an incubation period that allows for viral replication, the supernatant containing progeny virions is collected. The titer of infectious virus in the supernatant is then determined, typically by a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[4][5] A reduction in the viral titer in the presence of the compound indicates antiviral activity.
The Luciferase Reporter Assay utilizes a recombinant influenza virus engineered to express a reporter gene, such as luciferase, upon infection of susceptible cells.[3][6][7][8] The level of reporter gene expression is directly proportional to the extent of viral replication. Inhibition of the cap-dependent endonuclease by IN-21 will block viral transcription, leading to a decrease in luciferase activity, which can be rapidly and quantitatively measured.
Signaling Pathway of Influenza Cap-Dependent Endonuclease and Inhibition
The "cap-snatching" mechanism is a multi-step process initiated by the binding of the PB2 subunit of the viral polymerase to the 5' cap of host pre-mRNAs.[9] This is followed by the endonuclease activity of the PA subunit, which cleaves the host mRNA a short distance from the cap. The resulting capped fragment is then used by the PB1 subunit to prime the transcription of viral mRNAs from the viral RNA template. This compound specifically targets and inhibits the endonuclease function of the PA subunit, thereby preventing the generation of capped primers and halting viral mRNA synthesis.
Caption: Influenza virus cap-snatching mechanism and inhibition by this compound.
Experimental Protocols
Protocol 1: Virus Yield Reduction Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound.
Materials and Reagents:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated Trypsin
-
Influenza A virus stock (e.g., A/WSN/33)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well and 12-well tissue culture plates
-
Serum-free DMEM with 1 µg/mL TPCK-trypsin (Infection Medium)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed MDCK cells into 96-well plates at a density of 3 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in Infection Medium to achieve final desired concentrations. Ensure the final DMSO concentration is ≤0.5% to avoid cytotoxicity.
-
-
Infection and Treatment:
-
Wash the MDCK cell monolayers with sterile PBS.
-
Dilute the influenza virus stock in Infection Medium to a multiplicity of infection (MOI) of 0.01.
-
Add 100 µL of the diluted virus to each well.
-
Immediately add 100 µL of the serially diluted this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the plates at 37°C with 5% CO2 for 48 hours.
-
-
Harvesting Supernatant:
-
After the incubation period, collect the supernatant from each well. This supernatant contains the progeny virus.
-
-
Virus Titer Determination (Plaque Assay):
-
Seed MDCK cells in 12-well plates and grow to confluence.
-
Perform 10-fold serial dilutions of the collected supernatants in Infection Medium.
-
Infect the confluent MDCK monolayers in the 12-well plates with 200 µL of each dilution for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel or agarose (B213101) containing TPCK-trypsin.
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.
-
-
Data Analysis:
-
Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each compound concentration.
-
Plot the percentage of virus yield reduction against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Caption: Workflow for the Virus Yield Reduction Assay.
Protocol 2: Luciferase Reporter Assay (High-Throughput)
This protocol is suitable for primary screening of large compound libraries.
Materials and Reagents:
-
HEK-293T or A549 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Influenza A virus expressing Renilla or Firefly luciferase
-
This compound
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Luciferase assay reagent (e.g., Renilla-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 293T or A549 cells in white, opaque-bottom 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add the diluted compound to the cells.
-
-
Infection:
-
Immediately infect the cells with the luciferase reporter influenza virus at an MOI of 0.1.
-
Include virus-only and cell-only controls.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C with 5% CO2.
-
-
Luciferase Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Presentation
Quantitative data from the cell-based assays should be summarized in tables for clear comparison.
Table 1: Antiviral Activity of this compound against Influenza A Virus
| Assay Type | Cell Line | Virus Strain | Endpoint Measured | EC50 (µM) [a] | CC50 (µM) [b] | Selectivity Index (SI) [c] |
| Virus Yield Reduction | MDCK | A/WSN/33 | Viral Titer (PFU/mL) | Value | Value | Value |
| Luciferase Reporter Assay | 293T | A/WSN/33-Luc | Luciferase Activity (RLU) | Value | Value | Value |
[a] EC50 (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. Values to be determined experimentally. [b] CC50 (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%, typically determined by an MTT or similar cytotoxicity assay. Values to be determined experimentally. [c] Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
Table 2: Comparison with a Reference Endonuclease Inhibitor
| Compound | Target | EC50 (µM) in MDCK cells [d] |
| This compound | PA Endonuclease | Value to be determined |
| Baloxavir (B560136) acid | PA Endonuclease | 0.001 - 0.005[9][10] |
[d] Published EC50 values for the active form of baloxavir marboxil can vary depending on the specific influenza strain and assay conditions.
Troubleshooting
-
High variability in results: Ensure consistent cell seeding density and MOI. Use low-passage cell stocks.
-
No antiviral effect observed: Verify the activity of the compound stock. Confirm the susceptibility of the virus strain to endonuclease inhibitors.
-
High cytotoxicity: Reduce the highest concentration of the compound tested. Ensure the final DMSO concentration is non-toxic.
-
Low viral titers or luciferase signal: Optimize the MOI and incubation time. Check the viability of the virus stock.
Conclusion
The provided protocols offer robust methods for evaluating the antiviral activity of this compound. The virus yield reduction assay provides a definitive measure of the reduction in infectious virus particles, while the luciferase reporter assay is well-suited for higher-throughput screening applications. By targeting the essential cap-snatching mechanism of the influenza virus, inhibitors like this compound represent a promising strategy for the development of new anti-influenza therapies.
References
- 1. Novel assays for targeting influenza A polymerase subunit [uochb.cz]
- 2. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. integralmolecular.com [integralmolecular.com]
- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. A reporter system for assaying influenza virus RNP functionality based on secreted Gaussia luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Schematic of luciferase reporter assay to measure influenza virus inactivation pH. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cap-dependent Endonuclease-IN-21 Virus Yield Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-21 is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral mRNA transcription and replication. By targeting this mechanism, IN-21 effectively halts the virus's ability to produce its own proteins, thereby inhibiting viral replication. The virus yield reduction assay is a critical in vitro method used to quantify the inhibitory effect of antiviral compounds like IN-21 on the production of infectious virus particles in a host cell culture system. These application notes provide a detailed protocol for utilizing a virus yield reduction assay to evaluate the efficacy of this compound against influenza A virus.
Mechanism of Action: Cap-Snatching Inhibition
Influenza virus, like many other viruses, relies on the host cell's machinery to replicate. A key step in this process is the "cap-snatching" mechanism, where the viral cap-dependent endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. This process is crucial for the translation of viral proteins and subsequent viral replication. Cap-dependent endonuclease inhibitors, such as IN-21, directly target and inhibit this enzymatic activity, thus preventing the virus from producing its necessary proteins and effectively stopping its replication cycle.
Caption: Inhibition of the viral cap-dependent endonuclease by IN-21.
Quantitative Data Summary
The following table summarizes representative data from a virus yield reduction assay evaluating the efficacy of this compound against an influenza A virus strain (e.g., A/H1N1). This data is illustrative and based on the expected potency of selective cap-dependent endonuclease inhibitors. Actual results may vary depending on the specific experimental conditions and virus strain used.
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) | EC₉₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| IN-21 | Influenza A (H1N1) | MDCK | 1.5 | 4.8 | > 10 | > 6667 |
| Oseltamivir | Influenza A (H1N1) | MDCK | 25 | 80 | > 100 | > 4000 |
| Vehicle Control | Influenza A (H1N1) | MDCK | N/A | N/A | > 100 | N/A |
Table 1: Antiviral Activity of this compound in a Virus Yield Reduction Assay. EC₅₀ (50% effective concentration) and EC₉₀ (90% effective concentration) represent the concentrations at which the compound inhibits virus yield by 50% and 90%, respectively. CC₅₀ (50% cytotoxic concentration) is the concentration at which the compound causes 50% reduction in cell viability. The Selectivity Index is a measure of the compound's therapeutic window.
Experimental Protocol: Virus Yield Reduction Assay
This protocol details the steps for performing a virus yield reduction assay to determine the antiviral activity of this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza A virus stock (e.g., A/Puerto Rico/8/34)
-
TPCK-treated trypsin
-
This compound
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
Reagents for virus titration (e.g., TCID₅₀ or plaque assay)
Workflow:
Caption: Step-by-step workflow for the virus yield reduction assay.
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS.
-
Trypsinize the cells and prepare a cell suspension at a concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for the formation of a confluent monolayer.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in infection medium (DMEM with 1 µg/mL TPCK-treated trypsin and without FBS) to achieve the desired final concentrations.
-
Remove the growth medium from the cell culture plate and wash the monolayer once with PBS.
-
Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent) and a cell control (medium only).
-
-
Virus Infection:
-
Dilute the influenza A virus stock in infection medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 100 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 to 72 hours.
-
-
Supernatant Collection and Virus Titration:
-
Data Analysis:
-
The virus yield in each well is expressed as TCID₅₀/mL or Plaque Forming Units (PFU)/mL.
-
Calculate the percentage of virus yield reduction for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the EC₅₀ and EC₉₀ values using a non-linear regression analysis.
-
Cytotoxicity Assay
It is essential to assess the cytotoxicity of the compound to ensure that the observed reduction in virus yield is due to specific antiviral activity and not to cell death.
Protocol:
-
Seed MDCK cells in a 96-well plate as described above.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for the same duration as the virus yield reduction assay.
-
Assess cell viability using a standard method, such as the MTT or MTS assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
Conclusion
The virus yield reduction assay is a robust and reliable method for evaluating the antiviral efficacy of this compound.[3] This assay provides quantitative data on the compound's ability to inhibit the production of infectious virus particles, which is crucial for the preclinical development of novel anti-influenza therapeutics.[4] The high potency and selectivity of IN-21, as demonstrated in this type of assay, highlight its potential as a promising candidate for the treatment of influenza virus infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction in Interferon-Stimulated Genes Contributes to High-Yield Production of Influenza Virus in Suspension MDCK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 of Cap-dependent Endonuclease-IN-21 in MDCK Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a persistent global health threat, necessitating the development of novel antiviral therapeutics. A key target for antiviral drug development is the viral cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication. The CEN is a component of the viral RNA-dependent RNA polymerase complex and facilitates the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own transcription.[1][2] Cap-dependent endonuclease-IN-21 is a potent inhibitor of this crucial viral enzyme, thereby blocking viral replication.[3] This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound in Madin-Darby Canine Kidney (MDCK) cells, a standard cell line for influenza virus research.[4][5] The protocols cover the evaluation of the compound's antiviral activity using a plaque reduction assay and its cytotoxicity using an MTT assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its IC50 value.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
Materials and Methods
Cell and Virus Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Virus: Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1) or A/WSN/33 (H1N1)).[4][6]
-
Infection Medium: Serum-free DMEM with 1 µg/mL TPCK-treated trypsin.
Reagents and Equipment
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
-
Agarose (B213101) or Avicel RC-591 for overlay
-
96-well and 6-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay) for CC50 Determination
This protocol determines the concentration of this compound that reduces MDCK cell viability by 50% (CC50).
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in serum-free DMEM. A suggested starting concentration is 100 µM. Include a vehicle control (DMSO) and a cell-only control.
-
Compound Addition: Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.
Protocol 2: Antiviral Plaque Reduction Assay for IC50 Determination
This protocol measures the ability of this compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed MDCK cells into 6-well plates at a density of 5 x 10^5 cells/well and incubate until a confluent monolayer is formed.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Mix each dilution with an equal volume of influenza virus diluted to provide approximately 100 plaque-forming units (PFU) per well. Incubate the mixture for 1 hour at room temperature.
-
Infection: Wash the MDCK cell monolayers twice with PBS. Add 200 µL of the virus-compound mixture to each well. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
Overlay: After the incubation period, remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., 2X DMEM mixed with 1.2% agarose or Avicel containing TPCK-trypsin).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash with water and allow the plates to dry.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. Plot the percentage of plaque reduction against the logarithm of the compound concentration and use non-linear regression to calculate the IC50.
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison and calculation of the Selectivity Index (SI).
Table 1: Cytotoxicity of this compound on MDCK Cells
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Cell Control) | 1.250 | 0.05 | 100 |
| 0 (Vehicle Control) | 1.245 | 0.06 | 99.6 |
| 0.1 | 1.230 | 0.07 | 98.4 |
| 1 | 1.205 | 0.05 | 96.4 |
| 10 | 1.150 | 0.08 | 92.0 |
| 50 | 0.850 | 0.06 | 68.0 |
| 100 | 0.630 | 0.04 | 50.4 |
| 200 | 0.310 | 0.03 | 24.8 |
CC50: ~100 µM
Table 2: Antiviral Activity of this compound against Influenza A Virus
| Compound Concentration (µM) | Mean Plaque Count | Standard Deviation | Plaque Reduction (%) |
| 0 (Virus Control) | 100 | 8 | 0 |
| 0.001 | 95 | 7 | 5 |
| 0.01 | 75 | 6 | 25 |
| 0.1 | 52 | 5 | 48 |
| 1 | 23 | 4 | 77 |
| 10 | 5 | 2 | 95 |
| 100 | 0 | 0 | 100 |
IC50: ~0.1 µM
Table 3: Summary of IC50, CC50, and Selectivity Index (SI)
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | ~0.1 | ~100 | ~1000 |
A higher SI value indicates a more promising therapeutic window for the compound.[5]
Conclusion
The protocols outlined in this application note provide a robust framework for determining the in vitro efficacy and cytotoxicity of this compound against influenza virus in MDCK cells. Accurate determination of the IC50 and CC50 values is a critical step in the preclinical evaluation of this promising antiviral candidate. The high selectivity index suggested by the example data would indicate a favorable safety and efficacy profile, warranting further investigation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Flow cytometric monitoring of influenza A virus infection in MDCK cells during vaccine production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-21 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cap-dependent endonuclease, an essential enzyme for the replication of influenza and other segmented negative-sense RNA viruses, has emerged as a critical target for novel antiviral therapeutics. This enzyme facilitates a unique "cap-snatching" mechanism, where it cleaves the 5' cap from host pre-mRNAs to prime viral mRNA synthesis. Inhibition of this endonuclease activity effectively halts viral replication. Cap-dependent endonuclease-IN-21 is a potent and selective inhibitor of this enzyme, showing promising activity against influenza A virus.[1] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel inhibitors of this critical viral enzyme.
Mechanism of Action: Cap-Snatching Inhibition
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The cap-dependent endonuclease activity resides within the PA subunit.[2] The process of "cap-snatching" is initiated by the PB2 subunit binding to the 5' cap of host cell pre-mRNAs.[3] Subsequently, the PA subunit's endonuclease domain cleaves the host mRNA 10-13 nucleotides downstream of the cap.[2] This capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs. This entire process is essential for the virus to produce its own proteins and replicate.[3][4]
Cap-dependent endonuclease inhibitors, such as this compound, typically work by chelating the divalent metal ions (usually manganese) in the endonuclease active site of the PA subunit.[2] This action blocks the cleavage of host mRNAs, thereby preventing the generation of capped primers for viral transcription and effectively stopping viral replication.
Caption: Mechanism of influenza virus cap-snatching and its inhibition by this compound.
Quantitative Data
While specific quantitative data for this compound is detailed in patent WO2021233302A1, this information is not publicly available in the searched literature.[1] For comparative purposes, the table below includes data for other known cap-dependent endonuclease inhibitors. This data is essential for assay validation and as a benchmark for newly identified compounds.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| Baloxavir acid | Influenza A and B Cap-dependent Endonuclease | Enzymatic | ~1.4-3.1 nM | [1] |
| Compound I-4 | Cap-dependent Endonuclease | Enzymatic | 3.29 µM | |
| Compound II-2 | Cap-dependent Endonuclease | Enzymatic | 1.46 µM | |
| ADC189 | Cap-dependent Endonuclease | In vitro antiviral | Comparable to baloxavir | [4] |
Experimental Protocols
Two primary types of assays are recommended for high-throughput screening of cap-dependent endonuclease inhibitors: a biochemical (enzymatic) assay and a cell-based antiviral assay.
FRET-Based Enzymatic Assay for High-Throughput Screening
This protocol is adapted from established fluorescence resonance energy transfer (FRET) assays for viral endonucleases and provides a direct measure of enzyme inhibition.
Objective: To quantify the inhibitory effect of compounds on the enzymatic activity of the influenza cap-dependent endonuclease.
Materials:
-
Recombinant influenza virus PA subunit (N-terminal domain)
-
FRET-labeled RNA substrate (e.g., 5'-FAM/3'-TAMRA labeled short RNA oligonucleotide)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MnCl₂, 1 mM DTT
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds and control compounds (including this compound and a DMSO vehicle control) at various concentrations into the 384-well assay plates using an acoustic liquid handler.
-
Enzyme Preparation: Prepare a solution of the recombinant PA endonuclease in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Enzyme Addition: Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.
-
Incubation: Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Substrate Preparation: Prepare a solution of the FRET-labeled RNA substrate in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Reaction Initiation: Add 5 µL of the 2X substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., 485 nm/520 nm for FAM) every 60 seconds for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of increase in fluorescence) for each well. Normalize the data to the positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls. Plot the normalized reaction rates against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: High-throughput screening workflow for the FRET-based enzymatic assay.
Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol determines the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect, CPE).
Objective: To measure the antiviral activity of compounds against influenza virus in a cell-based system.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Infection Medium: DMEM supplemented with 0.5% BSA and 1 µg/mL TPCK-trypsin
-
Influenza A virus stock (e.g., A/WSN/33)
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well clear-bottom, white-walled assay plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed MDCK cells into 384-well plates at a density of 5,000 cells per well in 50 µL of cell culture medium. Incubate for 18-24 hours at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds and controls in infection medium. Remove the cell culture medium from the plates and add 25 µL of the compound dilutions.
-
Virus Infection: Add 25 µL of influenza virus diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.01. For uninfected control wells, add 25 µL of infection medium without virus.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Shake the plates for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the uninfected cell controls (100% viability) and the virus-infected controls (0% viability). Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. A parallel assay without virus infection should be run to determine the CC50 (50% cytotoxic concentration) for each compound.
Caption: High-throughput screening workflow for the cell-based CPE inhibition assay.
Conclusion
This compound serves as a valuable tool for the study of influenza virus replication and the discovery of new antiviral agents. The protocols outlined in these application notes provide robust and reliable methods for high-throughput screening of potential cap-dependent endonuclease inhibitors. The FRET-based enzymatic assay offers a direct measure of enzyme inhibition, while the cell-based CPE assay provides a physiologically relevant system to assess antiviral efficacy. Together, these assays can accelerate the identification and development of the next generation of influenza therapeutics.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Cap-Dependent Endonuclease Inhibitors in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cap-dependent endonuclease is a critical enzyme for influenza virus replication, making it a prime target for antiviral drug development. The enzyme is a component of the viral RNA polymerase complex and initiates the transcription of viral mRNAs through a "cap-snatching" mechanism, where it cleaves the 5' caps (B75204) of host cell pre-mRNAs to use as primers. Inhibition of this endonuclease activity effectively blocks viral gene expression and replication. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of novel cap-dependent endonuclease inhibitors, using methodologies extensively validated in studies with compounds such as baloxavir (B560136) marboxil. While specific data for "Cap-dependent endonuclease-IN-21" is limited in publicly available literature, the following protocols can be adapted for its evaluation.
Signaling Pathway of Cap-Dependent Endonuclease
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The cap-dependent endonuclease activity resides within the PA subunit. The process of "cap-snatching" is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the PA subunit's endonuclease domain cleaves the host mRNA a short distance downstream from the cap. This capped fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs. Cap-dependent endonuclease inhibitors typically chelate the divalent metal ions in the active site of the PA subunit, thus blocking its enzymatic activity and halting viral replication.
Animal Models for the Study of Cap-Dependent Endonuclease Inhibitor-IN-21
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease (CEN) is a critical enzyme for influenza virus replication, making it a prime target for antiviral drug development. The "cap-snatching" mechanism, mediated by the PA subunit of the viral RNA polymerase, is essential for the initiation of viral mRNA synthesis. Cap-dependent endonuclease-IN-21 (CEN-IN-21) is a potent inhibitor of this enzyme and a promising candidate for influenza A and B virus therapeutics.[1] This document provides detailed application notes and protocols for the preclinical evaluation of CEN-IN-21 in established animal models of influenza virus infection.
The selection of an appropriate animal model is crucial for evaluating the efficacy, pharmacokinetics, and safety of novel antiviral compounds. The most commonly used and well-characterized animal models for influenza research are mice and ferrets.[2][3][4][5] Non-human primates are also utilized, particularly for studies requiring a closer phylogenetic relationship to humans.[6][7][8][9]
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors target the "cap-snatching" process, a unique mechanism employed by the influenza virus to transcribe its genome. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, hijacks the 5' cap structures from host pre-mRNAs. The PA subunit's endonuclease activity cleaves these caps, which are then used as primers to initiate the transcription of viral mRNAs by the PB1 subunit. By inhibiting the endonuclease activity of the PA subunit, CEN-IN-21 prevents the generation of these primers, thereby halting viral gene expression and replication.
Figure 1: Mechanism of action of this compound.
Recommended Animal Models
Mouse Model (Mus musculus)
Mice are the most widely used animal model for initial efficacy testing of anti-influenza compounds due to their cost-effectiveness, availability of genetically defined strains, and extensive immunological reagents.[10] However, most human influenza virus strains require adaptation to efficiently replicate and cause disease in mice.
Strengths:
-
Low cost and easy to handle.
-
Well-characterized immune system and availability of numerous immunological reagents.
-
Availability of various genetically modified strains.
Weaknesses:
-
Often require mouse-adapted influenza strains for robust infection.
-
Clinical signs of disease may not fully mimic human influenza.
Ferret Model (Mustela putorius furo)
Ferrets are considered the "gold standard" for influenza research as they are naturally susceptible to human influenza viruses without prior adaptation.[4][5][11] The clinical and pathological features of influenza in ferrets closely resemble those in humans, including fever, sneezing, and nasal discharge.[10]
Strengths:
-
Susceptible to unadapted human influenza A and B viruses.
-
Develop human-like clinical symptoms.
-
Efficiently transmit influenza viruses to other ferrets, allowing for transmission studies.
Weaknesses:
-
Higher cost and specialized housing requirements.
-
Fewer available immunological reagents compared to mice.
Non-Human Primate Models (e.g., Macaques, Marmosets)
Non-human primates (NHPs) provide a model that is phylogenetically closest to humans, offering insights into the pathogenesis and immune response to influenza infection that may be more translatable.[6][7][8][9] However, their use is limited by ethical considerations, high costs, and specialized facility requirements.
Strengths:
-
Close physiological and immunological similarity to humans.
-
Can be infected with human influenza isolates.
Weaknesses:
-
Significant ethical considerations.
-
High cost and specialized care and housing.
-
Limited availability.
Experimental Protocols
The following protocols provide a general framework for the in vivo evaluation of CEN-IN-21. Specific parameters such as virus strain, dosage, and route of administration should be optimized for each study.
Protocol 1: Determination of the 50% Lethal Dose (LD50) of the Influenza Virus in Mice
Objective: To determine the virus dose that is lethal to 50% of the infected mice. This is a critical step for establishing a challenge model for efficacy studies.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.[12]
-
Mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)).
-
Sterile phosphate-buffered saline (PBS).
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Calibrated pipettes and sterile, non-pyrogenic tips.
Procedure:
-
Prepare serial 10-fold dilutions of the virus stock in sterile PBS.
-
Anesthetize groups of mice (n=5-10 per group).
-
Inoculate each group of mice intranasally with 50 µL of a single virus dilution. Include a control group inoculated with PBS.
-
Monitor the mice daily for 14 days for weight loss and mortality.[13]
-
Euthanize mice that lose more than 25-30% of their initial body weight.
-
Calculate the LD50 using the Reed-Muench method.[14]
Figure 2: Workflow for LD50 determination in mice.
Protocol 2: Efficacy of CEN-IN-21 in a Mouse Model of Influenza Infection
Objective: To evaluate the therapeutic efficacy of CEN-IN-21 in reducing mortality and viral load in influenza-infected mice.
Materials:
-
6-8 week old female BALB/c mice.
-
Mouse-adapted influenza virus (challenge dose of 5-10 x LD50).
-
CEN-IN-21 formulated for oral or other appropriate route of administration.
-
Vehicle control.
-
Positive control antiviral (e.g., Oseltamivir).
Procedure:
-
Infect mice intranasally with a lethal dose of influenza virus.
-
Initiate treatment with CEN-IN-21 at a specified time post-infection (e.g., 4 hours, 24 hours). Administer the compound at various doses.
-
Include a vehicle control group and a positive control group (e.g., oseltamivir).
-
Monitor mice daily for 14 days for survival and body weight changes.
-
On select days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group to collect lung tissue for viral load determination (plaque assay or RT-qPCR).
-
Analyze survival data using Kaplan-Meier survival curves and compare viral titers between groups.
Protocol 3: Efficacy of CEN-IN-21 in a Ferret Model of Influenza Infection
Objective: To assess the efficacy of CEN-IN-21 in a more translationally relevant animal model.
Materials:
-
Young adult male or female ferrets (6-12 months old), seronegative for circulating influenza strains.
-
Human influenza virus isolate.
-
CEN-IN-21 formulated for oral administration.
-
Vehicle control.
-
Anesthetic (e.g., ketamine/xylazine).
Procedure:
-
Anesthetize ferrets and infect them intranasally with the influenza virus.
-
Initiate treatment with CEN-IN-21 at a specified time post-infection.
-
Monitor ferrets daily for clinical signs of illness (e.g., temperature, activity level, sneezing, nasal discharge) and weight changes for 7-10 days.[15]
-
Collect nasal washes on alternate days to measure viral shedding by plaque assay or RT-qPCR.
-
At the end of the study, euthanize the animals and collect respiratory tract tissues for virological and histopathological analysis.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Survival and Weight Loss in Mice Treated with CEN-IN-21
| Treatment Group (Dose) | n | Median Survival (Days) | % Survival | Mean Maximum Weight Loss (%) |
| Vehicle Control | 10 | |||
| CEN-IN-21 (X mg/kg) | 10 | |||
| CEN-IN-21 (Y mg/kg) | 10 | |||
| Oseltamivir (Z mg/kg) | 10 |
Table 2: Lung Viral Titers in Mice Treated with CEN-IN-21
| Treatment Group (Dose) | n | Day 3 Post-Infection (log10 PFU/g) | Day 6 Post-Infection (log10 PFU/g) |
| Vehicle Control | 5 | ||
| CEN-IN-21 (X mg/kg) | 5 | ||
| CEN-IN-21 (Y mg/kg) | 5 | ||
| Oseltamivir (Z mg/kg) | 5 |
Table 3: Clinical Scores and Nasal Wash Viral Titers in Ferrets Treated with CEN-IN-21
| Treatment Group | n | Mean Peak Clinical Score | Day 3 Nasal Titer (log10 PFU/mL) | Day 5 Nasal Titer (log10 PFU/mL) |
| Vehicle Control | 4 | |||
| CEN-IN-21 (A mg/kg) | 4 | |||
| CEN-IN-21 (B mg/kg) | 4 |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of the cap-dependent endonuclease inhibitor, CEN-IN-21, in established animal models of influenza infection. Careful selection of the animal model and adherence to robust experimental design are essential for obtaining reliable and translatable data to support the clinical development of this promising antiviral candidate. The use of both mouse and ferret models is recommended to thoroughly characterize the in vivo efficacy of CEN-IN-21.
References
- 1. Animal Models in Influenza Research | Publication | The Pirbright Institute [pirbright.ac.uk]
- 2. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 6. A Novel Nonhuman Primate Model for Influenza Transmission | PLOS One [journals.plos.org]
- 7. A Novel Nonhuman Primate Model for Influenza Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Influenza Virus Infection in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iitri.org [iitri.org]
- 12. researchgate.net [researchgate.net]
- 13. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cap-Dependent Endonuclease Inhibitors for Bunyavirus Research
Introduction
Members of the Bunyavirales order represent a significant threat to public and agricultural health, with several viruses causing severe human diseases such as hemorrhagic fevers and encephalitis. A key process in the replication of bunyaviruses, similar to influenza viruses, is "cap-snatching".[1][2][3] This process is mediated by a viral cap-dependent endonuclease (CEN) which cleaves the 5' caps (B75204) from host cell mRNAs to prime viral mRNA synthesis.[1][2][3] The absence of a homologous enzyme in humans makes the CEN an attractive target for the development of broad-spectrum antiviral drugs.[1]
This document provides detailed application notes and protocols for the use of cap-dependent endonuclease inhibitors in studying bunyavirus replication, with a focus on a representative compound, carbamoyl (B1232498) pyridone carboxylic acid (CAPCA)-1. CAPCA-1 has demonstrated potent in vitro and in vivo activity against La Crosse virus (LACV), a member of the Bunyavirales order.[4][5][6]
Mechanism of Action
The cap-dependent endonuclease of bunyaviruses is an essential enzyme for viral transcription. It cleaves host cell mRNA a short distance from the 5' cap, generating a capped RNA fragment that is then used by the viral RNA-dependent RNA polymerase (RdRp) to initiate the synthesis of viral mRNAs. This "cap-snatching" allows the virus to produce mRNAs that are recognized and translated by the host cell's translational machinery. Cap-dependent endonuclease inhibitors, such as CAPCA-1, are designed to chelate the divalent metal ions (typically Mn²⁺ or Mg²⁺) in the active site of the endonuclease, thereby blocking its enzymatic activity and inhibiting viral replication.[1]
Data Presentation
The following table summarizes the in vitro efficacy of CAPCA-1 and other reference compounds against La Crosse virus (LACV) in Vero cells.
| Compound | Target | Assay Type | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| CAPCA-1 | Cap-Dependent Endonuclease | CPE-based | Vero | 0.45[4] | >100 | >222 |
| Favipiravir (T-705) | RNA-dependent RNA polymerase | CPE-based | Vero | 33.85[4] | >100 | >2.95 |
| Ribavirin | Nucleoside analog | CPE-based | Vero | >100[4] | >100 | - |
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits the viral cytopathic effect (CPE) by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity of the compound for antiviral activity over cellular toxicity.
Visualizations
Bunyavirus Cap-Snatching Mechanism and Inhibition
Caption: Inhibition of the bunyavirus cap-snatching mechanism by CAPCA-1.
Experimental Workflow for Antiviral Compound Screening
Caption: General experimental workflow for evaluating CEN inhibitors.
Experimental Protocols
In Vitro Antiviral Activity Assay (CPE-based)
This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
DMEM with 2% FBS (maintenance medium)
-
La Crosse virus (LACV) stock
-
Test compound (e.g., CAPCA-1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of the test compound in maintenance medium. Also, prepare a no-drug control.
-
Infection and Treatment:
-
For antiviral activity assessment, discard the growth medium from the cell monolayer.
-
Add 100 µL/well of virus suspension (e.g., LACV at a multiplicity of infection (MOI) of 0.01) and 100 µL/well of the serially diluted compound.
-
For cytotoxicity assessment, add 100 µL/well of maintenance medium and 100 µL/well of the serially diluted compound to uninfected cells.
-
Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
-
-
Incubation: Incubate the plates for 3 days at 37°C with 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and virus inhibition for each compound concentration relative to the controls.
-
Determine the EC₅₀ and CC₅₀ values by non-linear regression analysis.
-
Viral Titer Reduction Assay
This protocol quantifies the reduction in infectious virus particles produced in the presence of the inhibitor.
Materials:
-
Vero cells
-
24-well cell culture plates
-
La Crosse virus (LACV)
-
Test compound (e.g., CAPCA-1)
-
Maintenance medium (DMEM with 2% FBS)
-
Agarose (B213101) or methylcellulose (B11928114) overlay
Procedure:
-
Cell Seeding and Infection: Seed Vero cells in 24-well plates to form a confluent monolayer. Infect the cells with LACV at an MOI of 0.01 for 1 hour at 37°C.
-
Treatment: After infection, remove the virus inoculum, wash the cells, and add maintenance medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Collect the culture supernatants, which contain the progeny virus.
-
Plaque Assay:
-
Prepare 10-fold serial dilutions of the collected supernatants.
-
Infect fresh monolayers of Vero cells in 6-well plates with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.
-
Incubate for 3-5 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: Calculate the viral titer (Plaque Forming Units per mL, PFU/mL) for each compound concentration. Determine the concentration of the compound required to reduce the viral titer by 90% (EC₉₀) or 99% (EC₉₉).
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA
This protocol measures the effect of the inhibitor on the accumulation of viral RNA.
Materials:
-
Infected and treated cell lysates or supernatants from the viral titer reduction assay.
-
RNA extraction kit
-
Reverse transcriptase
-
Primers and probe specific for a bunyavirus gene (e.g., the N gene)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates or supernatants using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a virus-specific primer.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, virus-specific primers, a fluorescent probe, and a qPCR master mix.
-
Data Analysis: Quantify the viral RNA levels by comparing the Ct values to a standard curve of known concentrations of viral RNA or by using the ΔΔCt method, normalizing to a housekeeping gene. Determine the reduction in viral RNA levels in compound-treated samples compared to untreated controls.
These protocols provide a framework for researchers to investigate the efficacy of cap-dependent endonuclease inhibitors against bunyaviruses. Appropriate biosafety precautions should be taken when working with infectious viruses.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cap-dependent Endonuclease-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease-IN-21 is a potent and specific inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication.[1][2] This enzyme is a component of the viral RNA-dependent RNA polymerase (RdRp) and is responsible for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps (B75204) of host cell pre-mRNAs to prime its own mRNA synthesis. By targeting this critical step, this compound effectively blocks viral transcription and subsequent replication, making it a valuable tool for research and a potential candidate for antiviral drug development.[1][2]
These application notes provide an overview of the commercial sources and purity of this compound, its mechanism of action, and detailed protocols for its use in cell-based antiviral and cytotoxicity assays.
Commercial Sources and Purity
This compound is available from several commercial suppliers as a research-grade chemical. The purity of the compound is critical for obtaining reliable and reproducible experimental results. While specific batch-to-batch purity may vary, researchers should expect a high degree of purity, typically greater than 98%, as confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. It is imperative to obtain and consult the Certificate of Analysis (CoA) from the supplier for detailed information on the purity and characterization of the specific lot being used.
| Supplier | Catalog Number | Reported Purity | Formulation | Storage |
| MedChemExpress | HY-144066 | >98% (Consult CoA) | C₂₆H₂₃F₂N₃O₇ (MW: 527.47) | Powder (-20°C for 2 years); In solvent (-80°C for 6 months) |
| DC Chemicals | DC26848 | >98% (Consult CoA) | C₂₆H₂₃F₂N₃O₇ (MW: 527.47) | Powder (-20°C) |
Note: The information in this table is based on publicly available data and should be confirmed with the respective suppliers. Always refer to the product-specific datasheet and Certificate of Analysis for the most accurate and up-to-date information.
Mechanism of Action: Inhibition of Cap-Snatching
The influenza virus RdRp is a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2). The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the PA subunit, which contains the endonuclease active site, cleaves the host mRNA 10-20 nucleotides downstream from the cap. This capped fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.
This compound specifically targets the endonuclease activity of the PA subunit. By binding to the active site of the endonuclease, the inhibitor prevents the cleavage of host pre-mRNAs, thereby depriving the virus of the necessary primers for transcription. This leads to a halt in viral protein synthesis and ultimately inhibits viral replication.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in a cell culture setting. These protocols can be adapted for various influenza virus strains and cell lines.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the inhibitor that is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Incubate for at least 1 hour at room temperature in the dark with gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Confluent monolayer of MDCK cells in 6-well or 12-well plates
-
Influenza virus stock of known titer (Plaque-Forming Units/mL)
-
Infection medium (e.g., DMEM with 1 µg/mL TPCK-treated trypsin)
-
This compound
-
DMSO
-
Agarose (B213101) (for overlay)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Cell Preparation: One day prior to infection, seed MDCK cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of the compound in infection medium.
-
Infection: Wash the confluent cell monolayers with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, remove the virus inoculum. Overlay the cells with a mixture of 1.2% agarose and 2x infection medium (1:1 ratio) containing the different concentrations of this compound or a vehicle control.
-
Incubation: Allow the agarose to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the agarose overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Data Acquisition and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle-treated control. The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.
Figure 3. Workflow for the plaque reduction assay.
Data Presentation and Interpretation
The results from the cytotoxicity and antiviral assays should be carefully analyzed to determine the therapeutic potential of this compound. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀), is a critical parameter for evaluating the compound's therapeutic window. A higher SI value indicates a more favorable safety profile, as it suggests that the compound is effective against the virus at concentrations well below those that are toxic to host cells.
| Assay | Endpoint | Typical Concentration Range | Purpose |
| Cytotoxicity (MTT) | CC₅₀ | 0.1 - 100 µM | To determine the concentration at which the compound is toxic to host cells. |
| Plaque Reduction | EC₅₀ | 0.001 - 10 µM | To determine the concentration at which the compound inhibits viral replication by 50%. |
| Selectivity Index | SI = CC₅₀ / EC₅₀ | >10 | A measure of the compound's therapeutic window. |
Disclaimer: The information provided in these application notes is intended for research use only. The protocols are general guidelines and may require optimization for specific experimental conditions. Always follow standard laboratory safety procedures when handling chemicals and biological materials.
References
Troubleshooting & Optimization
troubleshooting Cap-dependent endonuclease-IN-21 solubility issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to troubleshoot solubility issues with Cap-dependent endonuclease-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent inhibitor of the cap-dependent endonuclease (CEN), an essential enzyme for the replication of the influenza virus.[1][2] Its primary application is in research studying influenza virus infection, particularly influenza A.[1][2] The compound has a molecular weight of 527.47 g/mol and a chemical formula of C26H23F2N3O7.[1]
Q2: I've just received this compound powder. How should I store it?
For long-term storage, the powdered form of this compound should be kept at -20°C, where it is stable for up to two years.[1] Once dissolved in a solvent such as DMSO, the stability of the solution depends on the storage temperature.[1] For short-term storage, a solution in DMSO can be kept at 4°C for up to two weeks.[1] For longer-term storage of several months, it is recommended to store the DMSO solution at -80°C.[1]
Q3: My this compound is not dissolving in my aqueous buffer. What should I do first?
It is common for hydrophobic small molecules like this compound to have poor solubility in aqueous solutions.[3][4] The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose.[1][3] From this high-concentration stock, you can make serial dilutions into your aqueous experimental medium.[5] It is crucial to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid affecting the biological system.[3]
Q4: What other organic solvents can I try if DMSO is not suitable for my experiment?
Besides DMSO, other common organic solvents for preparing stock solutions of hydrophobic compounds include ethanol, methanol, and dimethylformamide (DMF).[3] The choice of solvent will depend on the specific characteristics of your compound and the tolerance of your experimental system to that solvent.[3]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Test
If you are uncertain about the best solvent for this compound, it is advisable to perform a small-scale solubility test with a panel of solvents.
Tier 1: Co-Solvent Systems
If a single organic solvent is insufficient to maintain the solubility of this compound upon dilution into your aqueous buffer, a co-solvent system may be effective.[3] This involves using a mixture of solvents to prepare the stock solution or adding a co-solvent to the final aqueous medium.[3]
Tier 2: pH Adjustment
For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.[3] It is important to test the solubility of your compound in buffers with different pH values.[3] However, ensure that the optimal pH for solubility is compatible with the requirements of your biological assay.[3]
Tier 3: Use of Solubilizing Excipients
If co-solvents and pH adjustments are not successful or are incompatible with your experiment, you can explore the use of solubilizing excipients.[3] These are additives that can enhance the apparent solubility of a compound.[3] Examples include surfactants like Tween® 80 and Cremophor® EL, which can form micelles to encapsulate hydrophobic compounds, and cyclodextrins like HP-β-cyclodextrin, which can form inclusion complexes.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents. Use the protocol below to determine the solubility and record your results in a similar table.
| Solvent | Target Concentration (mg/mL) | Visual Observation (Dissolved/Partially Dissolved/Insoluble) |
| DMSO | ||
| Ethanol | ||
| Methanol | ||
| DMF | ||
| PBS (pH 7.4) | ||
| Other (Specify) |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Objective: To identify a suitable solvent and determine the approximate solubility of this compound.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, Ethanol, Methanol, DMF, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Centrifuge
Procedure:
-
Weigh out a small, precise amount of this compound into several microcentrifuge tubes.
-
To each tube, add a precise volume of a different solvent to achieve a high target concentration (e.g., 10 mg/mL).[3]
-
Vortex each tube vigorously for 1-2 minutes.[3]
-
Visually inspect for complete dissolution.[3]
-
If the compound is not fully dissolved, gentle warming (if the compound is heat-stable) or sonication can be attempted.[3][5]
-
If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.[3]
-
Carefully examine the supernatant. A clear, particle-free solution indicates good solubility at that concentration.[3]
-
For promising solvents, perform a dilution test by adding a small aliquot of the stock solution to your aqueous buffer to check for immediate precipitation.[3]
Protocol 2: Preparing a Stock Solution of this compound
Objective: To prepare a high-concentration stock solution for use in experiments.
Materials:
-
This compound powder
-
Chosen solvent with demonstrated good solubility (e.g., DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Based on the results from Protocol 1, select the most suitable solvent.
-
Weigh the desired amount of this compound into a sterile tube.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration. It is recommended to prepare a stock solution at a concentration lower than its maximum solubility to ensure it remains fully dissolved during storage.[6]
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1]
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. This compound|CAS 2741952-35-0|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
avoiding cytotoxicity of Cap-dependent endonuclease-IN-21 in assays
Welcome to the Technical Support Center for Cap-dependent endonuclease-IN-21 (CEN-IN-21). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of CEN-IN-21 in in vitro assays, with a focus on avoiding and troubleshooting potential cytotoxicity.
While this compound is a potent inhibitor of the influenza virus cap-dependent endonuclease, specific public data on its cytotoxic profile is limited.[1] The information provided here is based on best practices for working with potent small molecule inhibitors and general principles of in vitro toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the cap-dependent endonuclease (CEN) of the influenza virus.[1] This enzyme is crucial for the virus's "cap-snatching" mechanism, where it cleaves the 5' caps (B75204) from host cell mRNAs to use as primers for viral mRNA synthesis.[2][3] By inhibiting this endonuclease, CEN-IN-21 effectively blocks viral replication.[1][4]
Q2: What are the potential causes of cytotoxicity observed with CEN-IN-21 in my assays?
Cytotoxicity with small molecule inhibitors like CEN-IN-21 can stem from several factors:
-
On-target cytotoxicity: In some cell types, the intended target, even if viral, might have a host cell homolog or the inhibition of the viral process might indirectly trigger a cytotoxic response.
-
Off-target effects: The compound may bind to and inhibit other cellular proteins, leading to unintended and toxic consequences.[5][6]
-
High concentrations: Using concentrations significantly above the effective dose can lead to non-specific effects and cell death.[5][7]
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[5][8]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[5][7]
-
Metabolite toxicity: Cellular metabolism of CEN-IN-21 could potentially produce toxic byproducts.[5]
Q3: How can I determine the optimal non-toxic concentration of CEN-IN-21 for my experiments?
The optimal concentration should be empirically determined for each cell line and assay. A dose-response experiment is crucial. It is recommended to test a wide range of concentrations, starting from well below the expected efficacious concentration to a high concentration that is likely to induce toxicity. This will help you identify a therapeutic window where you observe the desired inhibitory effect without significant cell death.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
If you are observing significant cytotoxicity in your CEN-IN-21 treated cells, consult the following troubleshooting table.
| Potential Cause | Recommended Solution | Experimental Action |
| Inhibitor concentration is too high | Perform a dose-response curve to identify the optimal, non-toxic concentration.[5] | Test a broad range of concentrations (e.g., logarithmic dilutions) to determine the EC50 (effective concentration) for antiviral activity and the CC50 (cytotoxic concentration). Aim for a high selectivity index (SI = CC50/EC50). |
| Prolonged exposure to the inhibitor | Reduce the incubation time.[5][8][9][10] | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the minimum time required to achieve the desired effect. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%).[5][7] | Run a vehicle control with the same concentration of solvent as your highest inhibitor dose. |
| Cell confluence and health | Use healthy, low-passage cells at a consistent confluency.[11] | Standardize your cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can be more susceptible to stress. |
| Off-target effects | If possible, use a structurally unrelated CEN inhibitor as a control to see if the cytotoxicity is specific to CEN-IN-21's chemical scaffold. | This can help differentiate between on-target and off-target toxicity. |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Variability in cytotoxicity data can be frustrating. The following table outlines potential sources of inconsistency and how to address them.
| Potential Cause | Recommended Solution | Experimental Action |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. | Visually inspect plates after seeding to confirm even cell distribution. Avoid using the outer wells of the plate which are prone to evaporation (the "edge effect").[12] |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. | Prepare master mixes of reagents to minimize well-to-well variability. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding CEN-IN-21. | If precipitation occurs, consider using a different solvent or a lower concentration. Sonication may aid in dissolution. |
| Assay interference | The inhibitor itself may interfere with the cytotoxicity assay readout (e.g., colorimetric or fluorometric). | Run a control with the compound in cell-free medium to check for direct interference with the assay reagents.[13] |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants. | Contaminated cells will respond differently to treatments and can be a major source of variability. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of CEN-IN-21.
Materials:
-
Target cells in culture
-
This compound
-
Complete culture medium
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CEN-IN-21 in complete culture medium. Include a vehicle control (medium with the same concentration of solvent) and an untreated control. Remove the old medium and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).
Visualizing Experimental Workflows and Pathways
General Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for assessing and mitigating cytotoxicity of a test compound.
Simplified Influenza Virus Cap-Snatching Mechanism
Caption: Inhibition of influenza virus cap-snatching by CEN-IN-21.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Off-Target Effects of Oseltamivir on Influenza | Research Archive of Rising Scholars [research-archive.org]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Cap-dependent endonuclease-IN-21 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Cap-dependent endonuclease-IN-21. As specific stability data for this compound is limited, the following guidelines are based on best practices for handling similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid powder of this compound?
A1: Upon receipt, the solid powder of this compound should be stored at -20°C for long-term stability, as is standard practice for many research compounds. For shorter periods, storage at 4°C is also acceptable. It is advisable to keep the compound in a desiccator to protect it from moisture.
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of many small molecule inhibitors, including those with limited aqueous solubility.[1] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and solubility issues.[2]
Q3: How should I store the DMSO stock solution of this compound?
A3: For optimal stability, DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3] Protect the aliquots from light by using amber vials or by wrapping the vials in foil.[4]
Q4: Can I store the stock solution at room temperature?
A4: Storing DMSO stock solutions at room temperature is not recommended for long periods. A study on the stability of various compounds in DMSO at room temperature showed that after one year, only 52% of the compounds remained intact.[5] For short-term use during an experiment, keeping the solution on ice is advisable.
Q5: My DMSO stock solution appears to have precipitated after thawing. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures.[4] To address this, warm the vial to 37°C for 5-10 minutes and vortex thoroughly to ensure the compound has completely redissolved before use.[2] If precipitation persists, it may indicate that the solution is supersaturated, and the actual concentration may be lower than intended.
Q6: How do I prepare working solutions in aqueous buffers from the DMSO stock?
A6: To prevent precipitation when diluting the DMSO stock into an aqueous buffer, it is recommended to make serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium.[6] The final concentration of DMSO in the experimental medium should typically be kept below 0.5% to avoid affecting the biological system.[1]
Stability and Storage Summary
The following table summarizes the general storage recommendations for this compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid Powder | N/A | -20°C | Up to 3 years | Store in a desiccator to protect from moisture.[3] |
| 4°C | Up to 2 years | [3] | ||
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[3] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[3][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Prepare a fresh stock solution from the solid powder. Ensure proper storage conditions (low temperature, protection from light, and moisture). Perform a stability test on your stock solution using an analytical method like HPLC.[4] |
| Precipitation in working solution | The solubility of the compound in the aqueous buffer has been exceeded. | Lower the final concentration of the inhibitor. Increase the percentage of DMSO slightly (while staying within the tolerance of your assay). Consider adding a surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer if compatible with your experiment.[7] |
| Solution has changed color | This may indicate chemical degradation or oxidation of the compound.[4] | Discard the solution and prepare a fresh one. To prevent this, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4] |
| Difficulty dissolving the solid powder | The compound may have low solubility in the chosen solvent at the attempted concentration. | Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution.[2] Ensure you are using high-purity, anhydrous DMSO. You may be attempting to prepare a solution above the compound's solubility limit.[2] |
Experimental Protocols & Workflows
Protocol for Preparing a DMSO Stock Solution
-
Acclimatize: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration.
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath or sonicate for 5-10 minutes to ensure complete dissolution.[2]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in amber vials or tubes wrapped in foil and store at -80°C or -20°C.
Workflow for Troubleshooting Compound Insolubility
Caption: Troubleshooting workflow for addressing compound insolubility.
Workflow for Investigating Loss of Compound Activity
Caption: Troubleshooting workflow for loss of compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cap-Dependent Endonuclease Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with cap-dependent endonuclease (CEN) inhibitor experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cap-dependent endonuclease inhibitors?
Cap-dependent endonuclease inhibitors target a crucial enzyme in the replication process of certain viruses, such as influenza.[1][2] This enzyme, a component of the viral RNA polymerase, is responsible for a process known as "cap-snatching."[3][4][5] During cap-snatching, the endonuclease cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs).[3][4] These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[3][4] By inhibiting this endonuclease activity, these compounds effectively block viral mRNA synthesis and subsequent viral replication.[1][3][6] Baloxavir (B560136) marboxil is a well-known example of a cap-dependent endonuclease inhibitor.[1][2][3]
Q2: My inhibitor shows low or no activity in my in vitro assay. What are the possible causes and solutions?
Several factors can contribute to the low efficacy of a CEN inhibitor in an in vitro setting. Common issues include incorrect inhibitor concentration, degradation of the compound, and suboptimal assay conditions.[7] It is also possible that the enzyme itself is inactive.[7]
To address this, it is recommended to perform a dose-response experiment across a wide concentration range (e.g., 0.1 nM to 100 µM) to determine the optimal inhibitory range.[7] Ensure the inhibitor has been stored correctly to prevent degradation and consider using a fresh aliquot.[7] A crucial step is to verify the activity of your endonuclease enzyme with a known positive control inhibitor.[7]
Q3: I am observing a high background signal in my fluorescence-based assay. What could be the reason?
A high background signal can often be attributed to inhibitor precipitation or non-specific binding.[7] Poor solubility of the test compound in the assay buffer can lead to the formation of precipitates that interfere with the signal.[7][8]
To mitigate this, check the solubility of your inhibitor in the assay buffer and, if necessary, adjust the buffer composition or use sonication to improve dissolution.[8] It is also important to control the final concentration of solvents like DMSO, as high concentrations can cause precipitation.[7][8] Including appropriate controls, such as no-enzyme and no-inhibitor wells, will help identify and subtract the background signal.[7]
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results often stem from variability in experimental technique and reagent handling. Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in inhibitor concentration.[7] Repeated freeze-thaw cycles of the inhibitor stock solution can also lead to its degradation.[7][8]
To enhance reproducibility, ensure careful and consistent pipetting. It is also best practice to aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[7][8]
Q5: What are the common mechanisms of resistance to cap-dependent endonuclease inhibitors?
Resistance to CEN inhibitors can emerge through amino acid substitutions in the target protein.[3][9] For instance, with baloxavir, substitutions in the polymerase acidic (PA) protein, such as I38T/M/F, have been shown to reduce the susceptibility of the influenza virus to the drug.[3][9][10] These mutations can alter the conformation of the inhibitor's binding site, thereby reducing its binding affinity.[9] It is therefore important to monitor for the emergence of resistant variants during inhibitor evaluation.[9]
Troubleshooting Guides
In Vitro Enzymatic Assays (e.g., FRET-based)
| Problem | Possible Cause | Recommended Solution |
| Low or No Inhibition | Inhibitor concentration is too low. | Perform a dose-response curve to identify the IC50. |
| Inactive enzyme. | Test enzyme activity with a known potent inhibitor. | |
| Inhibitor degradation. | Use a fresh stock of the inhibitor; avoid repeated freeze-thaw cycles.[7][8] | |
| Suboptimal assay buffer conditions (pH, salt). | Optimize buffer components and pH for enzyme activity. | |
| High Background Signal | Inhibitor precipitation. | Check inhibitor solubility; reduce final DMSO concentration.[7][8] |
| Non-specific binding of the inhibitor. | Include no-enzyme and no-substrate controls. | |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| High Variability | Inaccurate pipetting. | Calibrate pipettes and use precise pipetting techniques. |
| Inconsistent incubation times. | Ensure uniform incubation times for all samples. |
Cell-Based Antiviral Assays
| Problem | Possible Cause | Recommended Solution |
| High Cytotoxicity | Inhibitor concentration is too high. | Determine the CC50 of the compound in parallel with the EC50. |
| Off-target effects of the inhibitor. | Evaluate inhibitor specificity against other cellular targets. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is non-toxic to the cells. | |
| Low Antiviral Activity | Poor cell permeability of the inhibitor. | Consider using a different cell line or modifying the compound to improve uptake. |
| Rapid metabolism of the inhibitor. | Analyze inhibitor stability in the presence of cells and cellular extracts. | |
| Emergence of resistant viral strains. | Sequence the viral polymerase gene to check for resistance mutations.[9] | |
| Inconsistent Results | Variation in cell health and density. | Standardize cell seeding density and ensure cells are in a healthy growth phase. |
| Inconsistent virus titer. | Use a standardized virus stock with a known titer for all experiments. |
Quantitative Data Summary
Table 1: Inhibitory Potency of Selected Cap-Dependent Endonuclease Inhibitors
| Compound | Virus Type/Subtype | Assay Type | IC50 / EC50 | Reference |
| Baloxavir acid | Influenza A | PA endonuclease assay | 1.4 to 3.1 nM | [3] |
| Baloxavir acid | Influenza B | PA endonuclease assay | 4.5 to 8.9 nM | [3] |
| Compound 71 | Influenza A (H1N1) | Viral Challenge Assay | 2.1 µM (EC50) | [11] |
| Compound 89 (L-742,001) | Influenza A (H1N1) | Viral Challenge Assay | ~9 µM (EC50) | [11] |
| AV5116 | Influenza A | Endonuclease Inhibition | 0.286 µM | [12] |
| Baloxavir | Influenza A | Endonuclease Inhibition | 7.45 µM | [12] |
| Compound I-4 | Influenza A | Endonuclease Inhibition | 3.29 µM | [13] |
| Compound II-2 | Influenza A | Endonuclease Inhibition | 1.46 µM | [13] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions, cell lines, and virus strains used.
Experimental Protocols
FRET-Based Cap-Dependent Endonuclease Assay
This protocol is a generalized procedure for measuring CEN activity using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Purified cap-dependent endonuclease enzyme
-
FRET-based RNA or DNA substrate (labeled with a fluorophore and a quencher)[4][14]
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor compounds
-
Known positive control inhibitor
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor and positive control in assay buffer.
-
In a microplate, add the diluted inhibitors to the respective wells. Include wells with assay buffer only (no inhibitor control) and wells with a known inhibitor (positive control).
-
Add the purified endonuclease enzyme to all wells except the no-enzyme control wells.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the fluorescence signal at the appropriate excitation and emission wavelengths for the fluorophore.
-
Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Plaque Reduction Assay
This protocol outlines a standard method for determining the antiviral activity of an inhibitor in a cell culture system.
Materials:
-
Host cells susceptible to the virus (e.g., MDCK cells for influenza)[11]
-
Virus stock with a known titer
-
Test inhibitor compounds
-
Cell culture medium
-
Agarose (B213101) or methylcellulose (B11928114) for overlay
-
Crystal violet solution for staining
Procedure:
-
Seed the host cells in multi-well plates and grow them to confluency.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the growth medium from the cells and wash the cell monolayer.
-
Infect the cells with a standardized amount of virus for a set period (e.g., 1 hour).
-
After the infection period, remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) that includes the different concentrations of the test inhibitor.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
After incubation, fix the cells and stain them with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent reduction in plaque number for each inhibitor concentration compared to the no-inhibitor control.
-
Determine the EC50 value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.
Visualizations
Caption: Mechanism of action for cap-dependent endonuclease inhibitors.
Caption: Workflow for a FRET-based endonuclease inhibitor assay.
References
- 1. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Study on the clinical efficacy and safety of baloxavir marboxil tablets in the treatment of influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving reproducibility of antiviral assays with Cap-dependent endonuclease-IN-21
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cap-dependent endonuclease-IN-21 (CEN-IN-21) for antiviral assays. CEN-IN-21 is a potent inhibitor of the viral cap-dependent endonuclease, an essential enzyme for the replication of many viruses, including influenza.[1] By targeting this specific viral enzyme, which is absent in humans, CEN-IN-21 offers a promising avenue for the development of broad-spectrum antiviral therapies.[2]
This resource is designed to enhance the reproducibility of your experiments through detailed protocols, troubleshooting advice, and a comprehensive FAQ section.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: CEN-IN-21 is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme. This viral enzyme is a key component of the viral RNA polymerase complex and is responsible for a process known as "cap-snatching." During cap-snatching, the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. By inhibiting this process, CEN-IN-21 effectively blocks viral transcription and subsequent replication.[2][3]
Q2: What is the recommended solvent for dissolving and storing CEN-IN-21?
A2: For in vitro experiments, CEN-IN-21 should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected EC50 and CC50 values for CEN-IN-21?
A3: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are critical parameters for evaluating the potency and safety of an antiviral compound. These values are highly dependent on the specific virus, cell line, and assay conditions used. As specific public data for CEN-IN-21 is limited, it is essential to determine these values empirically in your experimental system. The goal is to identify a concentration that provides significant antiviral activity with minimal impact on cell viability, indicated by a high selectivity index (SI = CC50/EC50).
Q4: Which viruses are expected to be sensitive to CEN-IN-21?
A4: CEN-IN-21 is expected to be effective against viruses that rely on a cap-dependent endonuclease for replication. This includes a broad range of RNA viruses, most notably influenza A and B viruses.[1][3][4] Its efficacy against other viruses from the Orthomyxoviridae and Bunyavirales families should be experimentally determined.
Q5: How can I confirm that the observed antiviral activity is due to the inhibition of the cap-dependent endonuclease?
A5: To confirm the mechanism of action, you can perform a direct enzymatic assay using purified viral ribonucleoproteins (vRNPs) which contain the endonuclease activity.[2] Additionally, you can select for drug-resistant viruses in cell culture in the presence of increasing concentrations of CEN-IN-21. Subsequent sequencing of the gene encoding the polymerase acidic (PA) subunit of the viral RNA polymerase in these resistant viruses will likely reveal mutations in the endonuclease domain, providing strong evidence for the compound's target.
Data Presentation
To ensure consistency and comparability of results, we recommend structuring your quantitative data as shown in the tables below. These templates can be used to record and compare the potency, cytotoxicity, and selectivity of CEN-IN-21 across different experimental conditions.
Table 1: Antiviral Activity and Cytotoxicity of CEN-IN-21
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Example: Influenza A/H1N1 | MDCK | Plaque Reduction | Data | Data | Data |
| Example: Influenza B/Victoria | A549 | CPE Reduction | Data | Data | Data |
| Your Virus | Your Cell Line | Your Assay |
Table 2: Virus Yield Reduction with CEN-IN-21 Treatment
| Virus Strain | Cell Line | CEN-IN-21 Conc. (µM) | Virus Titer (PFU/mL or TCID50/mL) | % Reduction |
| Example: Influenza A/H3N2 | MDCK | 0 (Control) | Data | 0% |
| 0.1 | Data | Data | ||
| 1 | Data | Data | ||
| 10 | Data | Data | ||
| Your Virus | Your Cell Line |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to working with CEN-IN-21.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 4. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with experimental variability in CEN inhibitor screening
Welcome to the Technical Support Center for CEN (Centromere Protein) Inhibitor Screening. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and addressing frequently asked questions related to experimental variability in CEN inhibitor screening assays.
Troubleshooting Guides & FAQs
This section provides practical guidance in a question-and-answer format to help you identify and resolve specific challenges encountered during your experiments.
Section 1: Assay Development and Optimization
Question 1: We are observing high variability in our initial high-throughput screening (HTS) results. What are the common sources of this variability and how can we mitigate them?
Answer: High variability in HTS is a common challenge that can often be attributed to several factors. A primary concern is the "edge effect," where wells on the perimeter of a microplate behave differently than the inner wells due to increased evaporation and temperature gradients.[1][2][3][4][5] This can lead to changes in reagent concentrations and affect cell growth and viability.[2][3][4]
To mitigate these issues, consider the following strategies:
-
Control for Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with a buffer or sterile water to create a more uniform humidity environment across the plate.[5] Using specialized low-evaporation plates or sealing tapes can also significantly reduce this effect.[1][2][5]
-
Optimize Cell Seeding: Ensure a consistent and even distribution of cells in each well. Uneven cell seeding can lead to significant variations in the assay signal. Allow plates to rest at room temperature before incubation to promote uniform cell settling.[4]
-
Reagent and Compound Handling: Use calibrated pipettes and consistent techniques to minimize pipetting errors.[6] Ensure that compounds are fully dissolved and properly mixed in the assay medium to avoid concentration gradients.
-
Implement Robust Quality Control: Include appropriate positive and negative controls on every plate to monitor assay performance.[7][8] The Z'-factor is a statistical parameter that can be used to quantify the quality of an HTS assay.[9]
Question 2: How do we select the appropriate positive and negative controls for our CEN inhibitor screening assay?
Answer: The selection of appropriate controls is critical for validating your assay and interpreting the results accurately.
-
Positive Controls: A positive control should be a compound known to inhibit the target CEN protein or a related pathway, thereby producing the expected phenotype. For example, when screening for inhibitors of CENP-E, a known inhibitor like GSK923295A could be used.[10][11][12][13][14] The positive control helps to confirm that the assay system is working correctly and is capable of detecting the desired biological effect.
-
Negative Controls: The negative control should be a vehicle (e.g., DMSO) or an inactive compound that is not expected to have an effect on the target. This helps to establish a baseline for the assay and to identify false-positive hits.
-
Cell Viability Controls: It is also important to include controls to assess the general cytotoxicity of the compounds being screened.[8] This helps to distinguish between compounds that specifically inhibit the CEN target and those that are broadly toxic to the cells.
Section 2: Data Analysis and Hit Confirmation
Question 3: Our primary screen has identified a large number of potential "hits." How do we effectively prioritize these for secondary screening and validation?
Answer: Prioritizing hits from a primary screen is a crucial step to focus resources on the most promising candidates. A multi-step approach is recommended:
-
Statistical Analysis: Employ robust statistical methods to differentiate true hits from random noise.[15] Methods like calculating the Z-score or robust Z-score for each compound can help in hit selection.[16]
-
Dose-Response Curves: Perform secondary screens on the initial hits using a range of concentrations to generate dose-response curves. This allows for the determination of potency (e.g., IC50 or EC50 values) and helps to eliminate compounds that are only active at high concentrations.[17]
-
Confirmation of On-Target Activity: Use orthogonal assays to confirm that the hit compounds are acting through the intended CEN protein target. This could involve biochemical assays with purified CEN proteins or cell-based assays in genetically modified cell lines (e.g., knockdown or knockout of the target protein).[18]
-
Selectivity Profiling: Assess the selectivity of the hit compounds by testing them against other related and unrelated targets. This helps to identify compounds with a specific mechanism of action and to avoid those with off-target effects.
Question 4: We are observing discrepancies between our biochemical and cell-based assay results. What could be the reasons for this?
Answer: Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors that differentiate the two assay formats.[19]
-
Cell Permeability: Compounds that are potent in a biochemical assay using purified proteins may not be effective in a cell-based assay if they cannot cross the cell membrane to reach their intracellular target.[6]
-
Metabolism and Efflux: Once inside the cell, a compound may be metabolized into an inactive form or actively transported out of the cell by efflux pumps, reducing its effective concentration at the target site.[6]
-
Off-Target Effects: A compound may exhibit a desired activity in a cell-based assay through an off-target mechanism that is not present in the purified biochemical system.
-
Assay Conditions: The buffer composition, pH, and presence of co-factors can differ significantly between biochemical and cellular environments, potentially affecting compound activity.[19]
To troubleshoot these discrepancies, consider performing counter-screens, assessing compound stability and permeability, and using cell lines with modified efflux pump activity.
Section 3: Specific Assay Troubleshooting
Question 5: We are having trouble with our immunofluorescence (IF) staining for CEN proteins, specifically high background and weak signal. How can we optimize our IF protocol?
Answer: High background and weak signal are common issues in immunofluorescence experiments.[20] Here are some troubleshooting tips specifically for CEN protein staining:
-
For High Background:
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[21]
-
Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a good signal-to-noise ratio.[21]
-
Washing Steps: Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies.[21]
-
Secondary Antibody Control: Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[21]
-
-
For Weak or No Signal:
-
Antibody Validation: Ensure that the primary antibody has been validated for immunofluorescence and recognizes the target CEN protein in your specific cell line.[20]
-
Fixation and Permeabilization: The choice of fixation and permeabilization method is crucial for preserving the epitope and allowing antibody access. Different CEN proteins may require different fixation protocols (e.g., paraformaldehyde vs. methanol).[22][23]
-
Antigen Retrieval: For some epitopes, an antigen retrieval step may be necessary to unmask the target protein.
-
Signal Amplification: Consider using a brighter fluorophore or an amplification system to enhance the signal.[21]
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations and Incubation Times for a Typical CENP-E Inhibitor Cell-Based Assay
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1,000 - 10,000 cells/well | Optimize for cell line and assay duration. |
| Compound Incubation Time | 24 - 72 hours | Dependent on the desired endpoint (e.g., mitotic arrest, apoptosis). |
| Primary Antibody Dilution (IF) | 1:100 - 1:1000 | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Dilution (IF) | 1:200 - 1:2000 | Titrate for optimal signal-to-noise ratio. |
| DAPI Staining (IF) | 1 - 5 µg/mL | For nuclear counterstaining. |
Table 2: Acceptable Variability Thresholds in HTS
| Quality Control Parameter | Acceptable Value | Reference |
| Z'-Factor | > 0.5 | [9] |
| Coefficient of Variation (%CV) | < 20% | General HTS guideline |
| Signal-to-Background (S/B) Ratio | > 2 | General HTS guideline |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well or 384-well plate at the optimized density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the CEN inhibitor compounds to the wells. Include vehicle controls (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a "no-cell" control (0% viability). Plot dose-response curves to determine IC50 values.[9]
Protocol 2: Immunofluorescence Staining for CENP-A
-
Cell Culture: Grow cells on coverslips in a multi-well plate.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against CENP-A diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
Visualizations
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. The edge effect in microplate assays [wakoautomation.com]
- 3. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Cell-based assays | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The spindle assembly checkpoint is a therapeutic vulnerability of CDK4/6 inhibitor–resistant ER+ breast cancer with mitotic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins [jove.com]
interpreting unexpected results with Cap-dependent endonuclease-IN-21
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Cap-dependent endonuclease-IN-21, a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN).
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: No Inhibition of Viral Replication Observed
You have performed an antiviral assay (e.g., plaque reduction assay) and do not observe a decrease in viral titer in the presence of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly as per the Certificate of Analysis. Prepare fresh dilutions from a new stock solution. |
| Incorrect Assay Conditions | Verify the concentration of the compound used. Confirm the incubation times and temperatures are appropriate for the specific virus strain and cell line. |
| Cell Health | Ensure the cell monolayer is confluent and healthy at the time of infection. Poor cell health can affect viral replication and assay readout. |
| Viral Strain Resistance | The influenza strain being used may have pre-existing resistance to CEN inhibitors. Sequence the PA subunit of the viral polymerase to check for known resistance mutations (e.g., I38T).[1][2] |
| Inappropriate Viral Titer | An excessively high multiplicity of infection (MOI) might overwhelm the inhibitory effect of the compound. Perform a virus titration to ensure an appropriate MOI is used. |
Issue 2: Reduced Potency Compared to Expected Values
The calculated EC50 value for this compound is significantly higher than what is reported in the literature or previous experiments.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Activity | Confirm the purity and integrity of the compound. If possible, test a new batch of the inhibitor. |
| Assay Variability | Standardize all assay parameters, including cell seeding density, virus inoculum volume, and incubation times. Include a positive control (e.g., another known CEN inhibitor like Baloxavir) in your experiments for comparison. |
| Emergence of Resistance | If passaging the virus in the presence of the compound, resistance may have developed. Sequence the PA gene of the virus population to identify any mutations in the endonuclease domain.[1] |
| Serum Protein Binding | High concentrations of serum in the culture medium can sometimes reduce the effective concentration of a compound. Consider reducing the serum percentage during the drug treatment phase of the experiment, if compatible with cell health. |
Issue 3: High Variability in Results Between Experiments
You are observing significant well-to-well or experiment-to-experiment variability in your antiviral assay results.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of the compound, virus, and cells. Use calibrated pipettes. |
| Edge Effects in Plates | Edge effects in multi-well plates can lead to variability. Avoid using the outer wells of the plate or ensure they are filled with sterile media/PBS to maintain humidity. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding to promote a uniform monolayer. |
| Virus Stock Inconsistency | Aliquot the virus stock to avoid multiple freeze-thaw cycles which can affect viral titer. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the influenza virus cap-dependent endonuclease (CEN).[3] The CEN is an enzyme located in the N-terminal domain of the polymerase acidic (PA) subunit of the viral RNA-dependent RNA polymerase. This enzyme is critical for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host cell mRNAs to use as primers for the synthesis of its own viral mRNAs.[4] By inhibiting the CEN, this compound blocks viral transcription and replication.[3][5]
Q2: Which viruses are expected to be sensitive to this compound?
A2: this compound is expected to be active against influenza A and influenza B viruses, as the cap-snatching mechanism is conserved between them.[5][6] Some research also suggests that CEN inhibitors may have broad-spectrum activity against other viruses that utilize a similar mechanism, such as bunyaviruses.[7][8]
Q3: What are the known mechanisms of resistance to CEN inhibitors?
A3: Resistance to CEN inhibitors, such as Baloxavir (B560136) marboxil, has been associated with amino acid substitutions in the PA subunit of the viral polymerase.[1] The most commonly reported mutation is I38T in the PA protein.[2] The emergence of such mutations can reduce the binding affinity of the inhibitor to the endonuclease active site.
Q4: Can I use this compound in combination with other antiviral drugs?
A4: Combination therapy is a potential strategy to enhance antiviral efficacy and reduce the emergence of resistance. Studies with other CEN inhibitors, like Baloxavir, have shown synergistic effects when combined with neuraminidase inhibitors (e.g., oseltamivir).[4] It is recommended to perform in vitro studies to determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and other antiviral agents against the specific viral strains of interest.
Experimental Protocols
Plaque Reduction Assay
This protocol provides a general framework for assessing the antiviral activity of this compound.
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., Madin-Darby canine kidney (MDCK) cells) to form a confluent monolayer.[2]
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.
-
Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Inoculate the cells with a dilution of influenza virus that will produce approximately 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.[2]
-
Compound Treatment: Remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "no drug" control.
-
Overlay: Add an overlay medium (e.g., 0.8% agarose (B213101) in culture medium) to each well.[2]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "no drug" control. Determine the 50% effective concentration (EC50) using a suitable software package.
Quantitative Data Summary
The following table provides a hypothetical example of EC50 values for this compound against wild-type and a resistant influenza A virus strain.
| Influenza A Strain | PA Genotype | Hypothetical EC50 (nM) |
| Wild-Type (e.g., H1N1) | I38 | 5 |
| Resistant (e.g., H1N1) | I38T | 250 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assessing Off-Target Activity of Cap-dependent Endonuclease-IN-21
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target activity of Cap-dependent endonuclease-IN-21 (CEN-IN-21).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CEN-IN-21) and what is its primary target?
A1: CEN-IN-21 is a potent inhibitor of the cap-dependent endonuclease (CEN) of the influenza virus.[1] This enzyme is crucial for the virus's "cap-snatching" mechanism, where it cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs.[2][3][4][5][6] The CEN is located in the N-terminal domain of the polymerase acidic (PA) subunit of the viral RNA-dependent RNA polymerase.[4][5][7][8] By inhibiting this endonuclease, CEN-IN-21 effectively blocks viral replication, making it a promising candidate for influenza virus infection research.[1]
Q2: Why is it important to assess the off-target activity of CEN-IN-21?
A2: Assessing off-target activity is a critical step in drug development to ensure the safety and specificity of a compound. Off-target effects, where a drug interacts with unintended proteins, can lead to unexpected cellular phenotypes, toxicity, or reduced efficacy. For an inhibitor like CEN-IN-21, it is crucial to verify that it does not significantly inhibit host cell endonucleases or other essential proteins, which could have detrimental effects on the host.
Q3: What are the potential types of off-target effects for an endonuclease inhibitor?
A3: Potential off-target effects for an endonuclease inhibitor like CEN-IN-21 include:
-
Inhibition of host cellular nucleases: This could interfere with essential processes like DNA repair, RNA processing, and apoptosis.
-
Binding to other proteins with similar structural motifs: The inhibitor might bind to other metalloenzymes or proteins with similar active site conformations.
-
Interference with signaling pathways: Unintended protein binding could modulate cellular signaling pathways, leading to unforeseen consequences.
-
Assay interference: The compound itself might interfere with the detection method of an assay (e.g., fluorescence quenching or enhancement), leading to false-positive or false-negative results.[9]
Q4: What are the key methodologies for identifying off-target effects of small molecules like CEN-IN-21?
A4: A multi-pronged approach is recommended to identify off-target effects. Key methodologies include:
-
Cellular Thermal Shift Assay (CETSA): This technique directly assesses the engagement of a compound with its target protein in a cellular environment by measuring changes in the protein's thermal stability.[10][11][12][13] It can be used to confirm on-target engagement and identify novel protein interactors.
-
Proteome-wide approaches: Techniques like Thermal Proteome Profiling (TPP) and isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP) use mass spectrometry to globally assess protein thermal stability or reactivity in the presence of a compound, providing a broad screen for off-targets.[11][14]
-
In vitro enzymatic assays: Screening the inhibitor against a panel of purified host endonucleases and other relevant enzymes can directly measure its inhibitory activity against potential off-targets. Fluorescence-based assays are often used for high-throughput screening.[15][16][17][18]
-
Phenotypic screening: Assessing the effects of the compound on various cell lines and observing for unexpected cellular responses can provide clues about potential off-target activities.[9]
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro endonuclease activity assays.
| Possible Cause | Troubleshooting Steps |
| Impure DNA/RNA Substrate | Ensure the purity of your DNA or RNA substrate. Contaminants from preparation steps can inhibit enzyme activity.[19] |
| Suboptimal Reaction Conditions | Verify that the buffer composition (pH, ionic strength, Mg2+ concentration), incubation temperature, and time are optimal for the specific endonuclease being tested.[19] |
| Enzyme Degradation | Ensure proper storage and handling of the endonuclease. Perform a control experiment with a known substrate to confirm enzyme activity. |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that may lead to non-specific inhibition. Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to disrupt potential aggregates.[9] |
| Assay Technology Interference | If using a fluorescence-based assay, test whether CEN-IN-21 itself quenches or enhances the fluorescent signal in the absence of the enzyme. |
Problem 2: Unexpected cellular toxicity or phenotype observed.
| Possible Cause | Troubleshooting Steps |
| Off-target protein engagement | The observed phenotype may be due to CEN-IN-21 interacting with an unintended host protein. |
| Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that CEN-IN-21 is engaging with its intended target (influenza CEN) in your experimental system.[9] | |
| Proteome-wide Analysis: Employ Thermal Proteome Profiling (TPP) or other proteomic methods to identify which host proteins are interacting with CEN-IN-21. | |
| Compound Degradation | The compound may be unstable in your cell culture media, and degradation products could be causing toxicity. Prepare fresh solutions and protect them from light and extreme pH.[9] |
| Non-specific Effects | High concentrations of the compound may lead to non-specific cellular stress. Perform a dose-response experiment to determine the concentration range where the on-target effect is observed without significant toxicity. |
Problem 3: Difficulty confirming on-target vs. off-target effects in cells.
| Possible Cause | Troubleshooting Steps |
| Lack of a suitable negative control | It can be challenging to distinguish on-target from off-target effects without a proper control. |
| Generate a Resistant Mutant: If possible, generate a cell line expressing a known resistant mutant of the influenza CEN (e.g., containing the I38T substitution in the PA subunit).[20][21] If CEN-IN-21 is still active in these cells, the observed phenotype is likely due to off-target effects. | |
| Indirect cellular effects | The observed phenotype might be a downstream consequence of on-target inhibition rather than a direct off-target interaction. |
| Time-course Experiment: Perform a time-course experiment to distinguish early (potentially direct) effects from later (potentially indirect) effects. | |
| Pathway Analysis: Use transcriptomic or proteomic approaches to analyze changes in cellular pathways following treatment with CEN-IN-21 to better understand the mechanism of action. |
Experimental Protocols & Visualizations
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to verify the engagement of CEN-IN-21 with its target in intact cells.[10][11][12]
Objective: To determine if CEN-IN-21 binds to the influenza cap-dependent endonuclease in a cellular context, leading to its thermal stabilization.
Methodology:
-
Cell Culture and Treatment: Culture cells susceptible to influenza virus infection. For experiments involving the viral protein, infect the cells with influenza virus. Treat the infected cells with CEN-IN-21 at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: After treatment, harvest the cells, wash them, and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis and Fractionation: Cool the samples and lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (influenza PA subunit) using a specific detection method such as Western blotting or an immunoassay like AlphaLISA or HTRF.[13][22]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of CEN-IN-21 indicates thermal stabilization and therefore, target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: In Vitro Fluorescence-Based Endonuclease Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of CEN-IN-21 against purified endonucleases using a fluorescence-based assay.[15][16][17]
Objective: To quantify the inhibitory potency (e.g., IC50) of CEN-IN-21 against the target influenza CEN and a panel of host cell endonucleases.
Methodology:
-
Substrate Design: Use a short RNA or DNA oligonucleotide substrate with a fluorophore at one end and a quencher at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal.
-
Reaction Setup: In a microplate, combine the purified endonuclease, the fluorescently labeled substrate, and the reaction buffer.
-
Inhibitor Addition: Add CEN-IN-21 at a range of concentrations to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Fluorescence Measurement: During incubation, monitor the increase in fluorescence in real-time using a plate reader. Cleavage of the substrate by the endonuclease separates the fluorophore from the quencher, leading to an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Caption: Principle of a FRET-based endonuclease inhibition assay.
Logical Relationship: Off-Target Assessment Strategy
The following diagram illustrates a logical workflow for a comprehensive assessment of CEN-IN-21 off-target activity.
Caption: A logical workflow for assessing off-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psb-grenoble.eu [psb-grenoble.eu]
- 5. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esrf.fr [esrf.fr]
- 7. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Microarray-based fluorescence assay of endonuclease functionality and inhibition - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Video: Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]
- 17. A real-time fluorescence assay for CPSF73, the nuclease for pre-mRNA 3'-end processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Exonuclease Assay Based on the Fluorescent Base Analogue 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. imbb.forth.gr [imbb.forth.gr]
- 20. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
A Comparative Guide to Assessing the Cross-Reactivity of Cap-Dependent Endonuclease Inhibitors: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies required to assess the cross-reactivity and selectivity of Cap-dependent endonuclease (CEN) inhibitors, with a focus on the investigational compound Cap-dependent endonuclease-IN-21. Due to the limited publicly available data on this compound, this document emphasizes the established protocols and data presentation frameworks used to evaluate and compare CEN inhibitors, such as the approved drug baloxavir (B560136) marboxil.
The cap-dependent endonuclease is a crucial viral enzyme responsible for the "cap-snatching" process, which is essential for the transcription and replication of various viruses, including influenza.[1][2] Inhibitors of this enzyme, therefore, represent a promising class of antiviral therapeutics. A thorough evaluation of their cross-reactivity and selectivity is paramount to ensure their safety and efficacy, minimizing off-target effects while retaining potent on-target activity.
Data Presentation: A Framework for Comparison
A standardized approach to presenting quantitative data is essential for the direct comparison of different CEN inhibitors. The following table provides a template for summarizing key parameters from in vitro and cell-based assays. Illustrative data for this compound is provided as a placeholder, alongside published data for baloxavir acid (the active form of baloxavir marboxil) for comparative context.
| Parameter | This compound (Illustrative Data) | Baloxavir Acid (Reference Data) | Alternative CEN Inhibitor (e.g., ADC189) |
| Target Enzyme | Influenza A CEN | Influenza A & B CEN | Influenza A & B, Avian Influenza CEN |
| IC₅₀ (Influenza A CEN) | Data not publicly available | 0.28 nM (A/H1N1pdm09), 0.16 nM (A/H3N2)[3] | Comparable to baloxavir marboxil[2] |
| IC₅₀ (Influenza B CEN) | Data not publicly available | 3.42 nM (B/Victoria), 2.43 nM (B/Yamagata)[3] | Comparable to baloxavir marboxil[2] |
| EC₅₀ (Influenza A in cell culture) | Data not publicly available | Varies by strain | Potent activity against various strains[2] |
| EC₅₀ (Influenza B in cell culture) | Data not publicly available | Varies by strain | Potent activity against various strains[2] |
| CC₅₀ (in host cells, e.g., MDCK) | Data not publicly available | >10 µM | Not specified |
| Selectivity Index (SI = CC₅₀/EC₅₀) | Data not publicly available | High | High |
| Cross-reactivity (other viral endonucleases) | Data not publicly available | Weak activity against La Crosse virus (LACV)[4] | Data not publicly available |
Experimental Protocols
A rigorous assessment of a CEN inhibitor's cross-reactivity and selectivity involves a battery of in vitro and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro Endonuclease Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the cap-dependent endonuclease.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against the target endonuclease.
Materials:
-
Recombinant cap-dependent endonuclease enzyme.
-
Fluorogenic or radiolabeled RNA substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Test compound (e.g., this compound) and reference inhibitor (e.g., baloxavir acid).
-
Microplate reader (fluorometric or radiometric).
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
In a microplate, add the diluted compounds, the recombinant endonuclease enzyme, and the assay buffer.
-
Initiate the enzymatic reaction by adding the RNA substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Measure the signal (fluorescence or radioactivity) to quantify the extent of substrate cleavage.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5]
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Objective: To determine the 50% effective concentration (EC₅₀) of the test compound.
Materials:
-
Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza).
-
Virus stock with a known titer.
-
Cell culture medium and supplements.
-
Test compound and reference inhibitor.
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the growth medium from the cells and infect them with a known amount of virus.
-
After a viral adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compound.
-
Incubate the plates for a period that allows for the formation of viral plaques.[6]
-
Fix the cells (e.g., with formalin) and stain them with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control.
-
Determine the EC₅₀ value from a dose-response curve.[7]
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity is not due to the compound being toxic to the host cells.
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound.
Materials:
-
Host cell line used in the antiviral assay.
-
Cell culture medium.
-
Test compound.
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content).
-
Microplate reader.
Procedure:
-
Seed the host cells in a 96-well plate at a specific density.[7]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the diluted compound to the cells and incubate for the same duration as the antiviral assay.[8]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to a no-compound control.
-
Determine the CC₅₀ value from a dose-response curve.[9]
The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile for the antiviral compound.
Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of influenza virus cap-snatching and its inhibition by CEN inhibitors.
Experimental Workflow
Caption: Experimental workflow for assessing the selectivity and cross-reactivity of a CEN inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Resisting the Resistance: A Comparative Guide to Cap-Dependent Endonuclease-IN-21's Antiviral Profile
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the resistance profile of Cap-dependent endonuclease-IN-21 and its class of inhibitors against other influenza antivirals. The information is supported by experimental data to aid in the assessment of this novel therapeutic agent.
This compound is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication.[1] This guide will use data from its close analog, baloxavir (B560136) marboxil, the first approved CEN inhibitor, to assess its resistance profile in comparison to the established neuraminidase inhibitor class of antivirals.
Mechanism of Action: A Novel Target in Influenza Therapy
This compound targets the "cap-snatching" mechanism of the influenza virus. This process is crucial for the virus to transcribe its genetic material. The viral RNA-dependent RNA polymerase (RdRp), a complex of three subunits (PA, PB1, and PB2), excises the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs. The PA subunit contains the endonuclease active site, which is the direct target of this compound and baloxavir.[2][3] By inhibiting this endonuclease activity, the virus is unable to produce its own proteins and replicate.
Resistance Profile: Understanding the Mutations
The primary mechanism of resistance to cap-dependent endonuclease inhibitors like baloxavir marboxil involves amino acid substitutions in the PA subunit of the viral polymerase.
Key Resistance Mutations:
The most frequently observed substitution conferring resistance to baloxavir is at position 38 of the PA protein, with isoleucine (I) being replaced by threonine (T), designated as the I38T mutation.[4][5][6] Other substitutions at this position, such as I38F, I38M, I38L, I38S, and I38V, have also been identified.[7][8] Additionally, substitutions at other positions, like E23K, have been noted to contribute to reduced susceptibility, though often to a lesser extent than the I38T mutation.[7]
Impact on Viral Fitness:
Initial concerns that resistance mutations might impair viral fitness have been addressed in recent studies. Research has shown that influenza viruses with the I38T mutation can retain replicative fitness and transmissibility comparable to wild-type viruses in animal models.[9] This suggests that resistant strains could potentially circulate in the population.
Comparative Resistance Analysis
To provide a clear perspective, the resistance profile of cap-dependent endonuclease inhibitors is compared with that of neuraminidase inhibitors, primarily oseltamivir.
| Feature | Cap-Dependent Endonuclease Inhibitors (e.g., Baloxavir) | Neuraminidase Inhibitors (e.g., Oseltamivir) |
| Primary Target | Polymerase Acidic (PA) Protein Endonuclease | Neuraminidase (NA) Protein |
| Primary Resistance Mutation | PA I38T | NA H275Y (in H1N1) |
| Fold Increase in IC50/EC50 with Primary Mutation | 30- to 50-fold for Influenza A (I38T)[10] | >100-fold for Influenza A (H275Y) |
| Frequency of Resistance Emergence (Clinical Trials) | Reported in up to 23.3% of pediatric patients in some studies.[5] | Generally lower, but varies by strain and patient population. |
| Cross-Resistance | No cross-resistance with neuraminidase inhibitors.[1] | No cross-resistance with cap-dependent endonuclease inhibitors. |
Quantitative Resistance Data
The following table summarizes the fold-change in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of baloxavir against influenza viruses with specific PA mutations.
| Influenza Virus | PA Mutation | Fold-Change in IC50/EC50 | Reference |
| Influenza A(H1N1)pdm09 | I38T | 27.2 - 72.3 | [1][8] |
| Influenza A(H1N1)pdm09 | I38F | 10.6 | [1] |
| Influenza A(H1N1)pdm09 | E23K | 4.7 | [1] |
| Influenza A(H3N2) | I38T | 76 - 120 | [11] |
| Influenza B | I38T | 13.7 - 54.5 | [5][8] |
Experimental Protocols
The assessment of antiviral resistance is primarily conducted through cell-based assays that measure the concentration of a drug required to inhibit viral replication.
Plaque Reduction Assay
This is a standard method to determine the susceptibility of influenza viruses to antiviral drugs.
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a standardized amount of influenza virus (e.g., 50 plaque-forming units per well).
-
Drug Application: After a one-hour incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with agar (B569324) or another semi-solid medium containing serial dilutions of the antiviral compound (e.g., baloxavir acid, the active metabolite of baloxavir marboxil).
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques (zones of cell death caused by viral replication).
-
Plaque Visualization and Counting: The cells are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted.
-
EC50 Calculation: The 50% effective concentration (EC50), the drug concentration that reduces the number of plaques by 50% compared to the untreated control, is calculated.
In Vitro Selection of Resistant Viruses
This method is used to generate resistant viral strains in the laboratory.
-
Virus Propagation: An influenza virus is passaged in cell culture (e.g., ST6GalI-MDCK cells) in the presence of a low concentration of the antiviral drug.
-
Increasing Drug Concentration: With each subsequent passage, the concentration of the antiviral drug is gradually increased.
-
Monitoring for Resistance: The viral population is monitored for the emergence of mutations in the target protein (e.g., the PA gene) through sequencing.
-
Characterization of Resistant Variants: Once a resistant variant is isolated, its phenotype is characterized using assays like the plaque reduction assay to determine the fold-change in susceptibility.[5]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Influenza Virus Cap-Snatching Mechanism and Inhibition.
Caption: In Vitro Selection of Resistant Virus Workflow.
References
- 1. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 2. Cap snatching - Wikipedia [en.wikipedia.org]
- 3. esrf.fr [esrf.fr]
- 4. Experts on watch for resistance to new flu drug | CIDRAP [cidrap.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. mednexus.org [mednexus.org]
- 11. researchgate.net [researchgate.net]
Synergistic Antiviral Effects of Cap-Dependent Endonuclease Inhibitors in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antiviral drug development, combination therapies that exhibit synergistic effects are of paramount importance. Such strategies can enhance therapeutic efficacy, reduce the required dosages of individual agents, and potentially mitigate the emergence of drug-resistant viral strains. This guide provides a comparative analysis of the synergistic effects of a cap-dependent endonuclease (CEN) inhibitor, using baloxavir (B560136) marboxil as a representative agent due to the limited public data on Cap-dependent endonuclease-IN-21, with other classes of antiviral drugs against influenza viruses. The data presented is compiled from in vitro studies and is intended to inform further research and development in this domain.
Mechanism of Action: A Dual Approach to Influenza Inhibition
Cap-dependent endonuclease inhibitors and neuraminidase inhibitors target two distinct and critical stages of the influenza virus life cycle. This dual-pronged attack forms the basis of their synergistic interaction.
-
Cap-Dependent Endonuclease (CEN) Inhibition: CEN inhibitors, such as baloxavir acid (the active form of baloxavir marboxil), block the "cap-snatching" process. This process is essential for the initiation of viral mRNA synthesis, thereby halting viral gene transcription and replication at a very early stage.
-
Neuraminidase (NA) Inhibition: Neuraminidase inhibitors, including oseltamivir, zanamivir, and peramivir, prevent the release of newly formed virus particles from the surface of infected cells. By blocking the neuraminidase enzyme, these drugs limit the spread of the virus to other cells.
The distinct mechanisms of action of these two classes of antivirals are visualized in the signaling pathway diagram below.
Caption: Figure 1. Mechanism of Action of CEN and NA Inhibitors.
Quantitative Analysis of Synergistic Effects
The synergistic, additive, or antagonistic effects of drug combinations can be quantified using various models, with the Combination Index (CI) method being a widely accepted approach. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
The following tables summarize the in vitro antiviral activity of baloxavir acid (BXA), the active form of baloxavir marboxil, alone and in combination with other antivirals against different strains of influenza A. The data is derived from a study by Checkmahomed et al. (2020).[1]
Table 1: Antiviral Activity of Single Agents against Influenza A Strains[1]
| Antiviral Agent | Influenza A(H1N1)pdm09 EC50 | Influenza A(H3N2) EC50 |
| Baloxavir acid (BXA) | 0.48 ± 0.22 nM | 19.55 ± 5.66 nM |
| Oseltamivir | 0.10 ± 0.05 µM | 0.42 ± 0.29 µM |
| Zanamivir | 0.13 ± 0.07 µM | 2.48 ± 0.96 µM |
| Peramivir | 15.00 ± 5.77 nM | 48.43 ± 21.83 nM |
| Favipiravir (B1662787) | 4.05 ± 0.88 µM | 10.32 ± 1.89 µM |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of the viral cytopathic effect.
Table 2: In Vitro Synergistic Effects of Baloxavir Acid (BXA) in Combination with Other Antivirals[1]
| Drug Combination | Influenza A(H1N1)pdm09 CIwt | Interpretation | Influenza A(H3N2) CIwt | Interpretation |
| BXA + Oseltamivir | 0.48 | Synergy | 0.49 | Synergy |
| BXA + Zanamivir | 0.40 | Synergy | 0.47 | Synergy |
| BXA + Peramivir | 0.48 | Synergy | 0.42 | Synergy |
| BXA + Favipiravir | 0.54 | Synergy | 0.16 | Strong Synergy |
CIwt (weighted average Combination Index) values are calculated to estimate drug combination effects at high levels of virus inhibition. A CIwt < 1 indicates synergy.
The data clearly demonstrates that combinations of baloxavir acid with neuraminidase inhibitors (oseltamivir, zanamivir, and peramivir) and the polymerase inhibitor favipiravir exhibit synergistic effects against both influenza A(H1N1)pdm09 and A(H3N2) strains in vitro.[1] Notably, the combination of BXA and favipiravir showed a particularly strong synergistic effect against the A(H3N2) strain.[1]
Experimental Protocols
The assessment of antiviral synergy relies on robust in vitro assays. The most common method is the cytopathic effect (CPE) inhibition assay, which measures the ability of antiviral agents to protect cells from virus-induced death.
Detailed Protocol: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Synergy
This protocol outlines the key steps for performing a CPE inhibition assay to determine the synergistic effects of two antiviral compounds.
Caption: Figure 2. Experimental Workflow for CPE Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture Madin-Darby Canine Kidney (MDCK) cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well microplates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
-
Compound Preparation and Dilution:
-
Prepare stock solutions of each antiviral agent in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug individually to determine their individual EC50 values.
-
For combination studies, create a checkerboard dilution matrix with varying concentrations of both drugs.
-
-
Cell Treatment and Infection:
-
Once the MDCK cell monolayer is confluent, remove the growth medium.
-
Add the prepared dilutions of the individual drugs or drug combinations to the respective wells. Include control wells with cells only (no drug, no virus) and virus only (no drug).
-
Add a pre-determined titer of influenza virus to all wells except the cell control wells.
-
-
Incubation and CPE Observation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
Monitor the plates for the development of cytopathic effects, such as cell rounding, detachment, and lysis, in the virus control wells.
-
-
Quantification of Cell Viability:
-
After the incubation period, quantify the extent of CPE by measuring cell viability. This is commonly done using a colorimetric assay:
-
Crystal Violet Staining: Fix the cells with formaldehyde (B43269) and stain with a crystal violet solution. The amount of dye retained by the viable, adherent cells is proportional to the cell number.
-
Neutral Red Assay: Live cells take up the neutral red dye into their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis and Synergy Determination:
-
Calculate the percentage of cell viability for each drug concentration compared to the cell and virus controls.
-
Determine the EC50 value for each individual drug from its dose-response curve.
-
For combination data, use specialized software such as CompuSyn or MacSynergy II to calculate the Combination Index (CI). The software analyzes the dose-effect relationships of the individual drugs and their combinations to determine if the interaction is synergistic, additive, or antagonistic.
-
Conclusion
The available in vitro data strongly supports the synergistic interaction between cap-dependent endonuclease inhibitors, represented by baloxavir acid, and other antiviral agents like neuraminidase inhibitors and favipiravir. This synergy, likely stemming from the targeting of distinct and essential viral processes, presents a compelling rationale for the continued investigation of these combination therapies. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective therapeutic strategies for the treatment of influenza. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further investigations in this critical area of antiviral drug development.
References
A Head-to-Head In Vitro Comparison of Cap-Dependent Endonuclease (CEN) Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent Cap-Dependent Endonuclease (CEN) inhibitors, supported by experimental data. We delve into their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Cap-dependent endonuclease (CEN), an essential enzyme for the replication of several viruses, including influenza and bunyaviruses, has emerged as a critical target for antiviral drug development. CEN inhibitors disrupt the viral life cycle by preventing the "cap-snatching" mechanism required for viral mRNA transcription. This guide offers a comparative analysis of the in vitro performance of various CEN inhibitors to aid in the selection and development of novel antiviral therapeutics.
It is important to distinguish viral CEN inhibitors from Centromere Protein F (CENPF), a host cell protein implicated in cancer progression through distinct signaling pathways. While both are sometimes abbreviated as "CEN," their functions and therapeutic targeting are entirely different. This guide will focus primarily on antiviral CEN inhibitors and will briefly touch upon CENPF to provide clarity.
Quantitative Comparison of CEN Inhibitor Efficacy
The in vitro potency of CEN inhibitors is typically determined by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The lower the EC50 or IC50 value, the more potent the inhibitor.
Table 1: In Vitro Efficacy (EC50/IC50) of CEN Inhibitors against Influenza Viruses
| Inhibitor | Virus Type/Strain | Cell Line | Assay Type | EC50/IC50 (nM) | Reference |
| Baloxavir Acid | Influenza A (various) | MDCK | HINT | 4.00 - 73.9 | [1] |
| Influenza B (various) | MDCK | HINT | ~2x less potent than against Type A | [1] | |
| Influenza C (various) | MDCK | HINT | 8.1 - 12.6 | [2][3] | |
| AV5116 | Influenza A (various) | MDCK | HINT | 2.32 - 22.26 | [1] |
| Influenza B (various) | MDCK | HINT | ~2x less potent than against Type A | [1] | |
| Influenza C (various) | MDCK | HINT | 9.3 - 16.3 | [2][3] | |
| AV5115 | Influenza A (various) | MDCK | HINT | 33.65 - 593.53 | [1] |
| Influenza B (various) | MDCK | HINT | ~2x less potent than against Type A | [1] | |
| Influenza C (various) | MDCK | HINT | 11.4 - 21.9 | [2][3] |
HINT: High-Content Imaging-Based Neutralization Test
Table 2: In Vitro Efficacy (EC50) of CEN Inhibitors against Bunyaviruses
| Inhibitor | Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Compound A | LCMV | KB | MTT Assay | < 0.01 | [4][5] |
| JUNV | HEK293T | MTT Assay | < 0.01 | [4][5] | |
| Compound B | LCMV | KB | MTT Assay | < 0.01 | [4][5] |
| JUNV | HEK293T | MTT Assay | < 0.01 | [4][5] | |
| Compound C | LCMV | KB | MTT Assay | < 0.01 | [4][5] |
| JUNV | HEK293T | MTT Assay | < 0.01 | [4][5] | |
| Compound D | LCMV | KB | MTT Assay | < 0.01 | [4][5] |
| JUNV | HEK293T | MTT Assay | < 0.01 | [4][5] | |
| Ribavirin (Control) | LCMV | KB | MTT Assay | > 5 | [4][5] |
| JUNV | HEK293T | MTT Assay | > 5 | [4][5] |
LCMV: Lymphocytic Choriomeningitis Virus, JUNV: Junin Virus
Mechanism of Action: Targeting Viral Cap-Snatching
CEN inhibitors function by targeting the cap-dependent endonuclease activity of the viral RNA polymerase complex. This process, known as "cap-snatching," is essential for the virus to generate its own messenger RNA (mRNA) and subsequently produce viral proteins. By inhibiting this crucial step, CEN inhibitors effectively halt viral replication.
A Note on Centromere Protein F (CENPF) in Cancer
Separate from the antiviral target, Centromere Protein F (CENPF) is a protein in human cells that plays a role in cell division. Elevated levels of CENPF have been observed in various cancers and are associated with tumor progression. CENPF is known to influence key cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[6][7] The study of CENPF inhibitors is an active area of cancer research.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate CEN inhibitors.
Plaque Reduction Assay
This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.[8][9]
Objective: To quantify the reduction in infectious virus particles in the presence of a CEN inhibitor.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., MDCK for influenza) in multi-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the CEN inhibitor in a suitable cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus in the presence of the various inhibitor dilutions.
-
Overlay: After an adsorption period, remove the virus-inhibitor mixture and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, will appear as clear zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the untreated virus control. The EC50 is determined as the concentration of the inhibitor that reduces the number of plaques by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. CENPF facilitates endometrial cancer cell progression through PI3K/AKT/mTOR pathway [ejgo.net]
- 7. CENPF/CDK1 signaling pathway enhances the progression of adrenocortical carcinoma by regulating the G2/M-phase cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Independent Verification of Cap-Dependent Endonuclease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of antiviral claims for cap-dependent endonuclease (CEN) inhibitors, a promising class of drugs targeting influenza and other viral infections. Due to the limited publicly available and independently verified data for "Cap-dependent endonuclease-IN-21," this document focuses on a comparative analysis of well-characterized CEN inhibitors, Baloxavir (B560136) marboxil and ADC189, alongside the RNA-dependent RNA polymerase (RdRp) inhibitor, Favipiravir (B1662787), as a benchmark for antiviral efficacy. The methodologies and data presented herein serve as a guide for the evaluation of novel CEN inhibitors.
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
Cap-dependent endonuclease is a viral enzyme crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host messenger RNAs (mRNAs) to prime its own mRNA synthesis. By targeting this enzyme, CEN inhibitors effectively block viral gene transcription and replication.
Comparative Antiviral Efficacy
The following tables summarize the in vitro and in vivo efficacy of selected CEN inhibitors and Favipiravir against various influenza virus strains. This data is essential for a comparative assessment of antiviral potency.
In Vitro Efficacy Data
| Compound | Virus Strain | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| Baloxavir acid | Influenza A/H1N1 | MDCK | Plaque Reduction | 0.42 ± 0.37 nM | >10 µM | >23,800 | [1] |
| Influenza A/H3N2 | MDCK | Plaque Reduction | 0.66 ± 0.17 nM | >10 µM | >15,150 | [1] | |
| Influenza A/H5N1 | MDCK | Plaque Reduction | ~1 nM | Not Reported | Not Reported | [2] | |
| ADC189 | Influenza A/H1N1 | MDCK | Cytopathic Effect | 0.24 - 15.64 nM | >100 µM | >6,400 | [3][4] |
| Influenza A/H3N2 | MDCK | Cytopathic Effect | 0.24 - 15.64 nM | >100 µM | >6,400 | [3][4] | |
| Influenza B | MDCK | Cytopathic Effect | 0.24 - 15.64 nM | >100 µM | >6,400 | [3][4] | |
| Favipiravir | Influenza A (various) | MDCK | Plaque Reduction | 0.19 - 22.48 µM | >100 µM | >4.4 | [5][6] |
| Influenza B | MDCK | Plaque Reduction | 0.19 - 22.48 µM | >100 µM | >4.4 | [5][6] |
EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of the cells. A higher Selectivity Index indicates a more favorable safety profile.
In Vivo Efficacy Data (Mouse Model)
| Compound | Virus Strain | Mouse Strain | Treatment Regimen | Outcome | Reference |
| Baloxavir marboxil | Influenza A/H5N1 | BALB/c | 10 mg/kg, single dose | 100% survival, significant reduction in lung viral titers | [2][7] |
| Influenza A/H1N1 | BALB/c | 1.6 mg/kg, single dose (prophylactic) | 100% survival | [8] | |
| ADC189 | Influenza A/H1N1 | Not Specified | 1-10 mg/kg, therapeutic | Dose-dependent increase in survival and reduction in viral load | [3] |
| Influenza A/H1N1 | Not Specified | Prophylactic | 100% survival, undetectable lung viral titers | [3] | |
| Favipiravir | Influenza A (various) | BALB/c | 40-100 mg/kg/day for 5 days | Significant increase in survival rate | [9][10] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the independent verification of antiviral claims.
In Vitro Antiviral Assays
A common workflow for in vitro antiviral testing is illustrated below.
1. Plaque Reduction Assay
This assay is considered the gold standard for determining the titer of infectious virus particles.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6- or 12-well plates to form a confluent monolayer.[11]
-
Virus Infection: The cell monolayer is washed and then infected with a known amount of influenza virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of the test compound.[11]
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in treated wells is compared to untreated controls to determine the EC50.
2. Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the total amount of new virus particles produced.
-
Infection and Treatment: Confluent cell monolayers in 96-well plates are infected with influenza virus at a specific multiplicity of infection (MOI) and treated with serial dilutions of the test compound.
-
Harvesting: After a single replication cycle (e.g., 24-48 hours), the cell culture supernatant containing progeny virus is harvested.
-
Titration: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The reduction in virus yield in treated wells compared to untreated wells is used to calculate the EC50.
In Vivo Antiviral Assays (Mouse Model of Influenza Infection)
Animal models are essential for evaluating the in vivo efficacy and therapeutic potential of antiviral candidates.
-
Animal Model: Typically, 6-8 week old BALB/c or C57BL/6 mice are used.[12][13]
-
Virus Infection: Mice are anesthetized and intranasally inoculated with a lethal or sub-lethal dose of a mouse-adapted influenza virus strain.[12][13]
-
Treatment Regimen:
-
Therapeutic: The test compound is administered orally or via another appropriate route at various doses starting at a defined time point post-infection (e.g., 4 or 24 hours).
-
Prophylactic: The compound is administered prior to virus infection.
-
-
Monitoring: Mice are monitored daily for a set period (e.g., 14 days) for:
-
Morbidity: Body weight loss.
-
Mortality: Survival rate.
-
-
Viral Load Determination: At specific time points, a subset of mice is euthanized, and organs (typically lungs) are harvested to determine the viral titer by plaque assay or qRT-PCR.[12]
Conclusion
The independent verification of antiviral claims for new compounds like this compound requires rigorous and standardized testing. The data and protocols presented in this guide for established CEN inhibitors and a relevant comparator provide a benchmark for such evaluations. Researchers and drug development professionals should aim to generate comprehensive in vitro and in vivo data, including dose-response relationships, efficacy against a panel of relevant viral strains, and a clear determination of the therapeutic window. This approach will enable an objective assessment of the potential of new antiviral candidates.
References
- 1. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influenza virus plaque assay [protocols.io]
- 12. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Cap-dependent endonuclease-IN-21
Disclaimer: Specific safety data sheets (SDS) and official disposal procedures for Cap-dependent endonuclease-IN-21 are not publicly available. The following guidance is based on established best practices for the handling and disposal of novel, small molecule inhibitors in a laboratory setting. Researchers must consult the manufacturer-provided SDS and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide provides a procedural framework to ensure the safety of laboratory personnel and compliance with regulatory standards.
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For novel research compounds like this compound, a cautious approach is necessary, treating the substance as hazardous unless explicitly stated otherwise by the manufacturer's documentation.
General Disposal Protocol for Small Molecule Inhibitors
When specific disposal instructions are unavailable, a universal protocol for hazardous chemical waste should be implemented. This involves careful segregation, labeling, and storage of all waste streams containing the compound.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must be equipped with appropriate PPE, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves.[1][2] All manipulations of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[1][2]
-
Waste Identification and Segregation: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid (powder) compound.
-
Stock solutions (e.g., in DMSO) and diluted working solutions.
-
Contaminated labware such as pipette tips, tubes, vials, flasks, and gloves.[3]
These items must be segregated from general laboratory waste to prevent cross-contamination and ensure proper disposal.[4]
-
-
Waste Collection and Container Management:
-
Solid Waste: Collect unused solid compound and contaminated disposable items (gloves, pipette tips, etc.) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1][5]
-
Liquid Waste: Collect all solutions containing the inhibitor in a dedicated, shatter-resistant, and chemically compatible container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) carboy) with a secure, tight-fitting lid.[3][5][6] Do not mix with other incompatible waste streams.
-
Empty Containers: The original vial that contained this compound is considered hazardous waste. The first rinse of an "empty" container must be collected and disposed of as liquid hazardous waste.[2][3] Subsequent rinses of highly toxic chemicals should also be collected.[2] After thorough rinsing, the original label should be defaced before disposing of the container according to institutional guidelines.[3]
-
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.[4][6] Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".[2][7]
-
The solvent used (e.g., DMSO, buffer) and the estimated concentration of the inhibitor.
-
The accumulation start date (the date the first drop of waste was added).[1]
-
The Principal Investigator's name and laboratory contact information.[2][7]
-
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3][6] This area should be away from general traffic and have secondary containment to control potential spills.[2] Ensure containers are kept closed except when adding waste.[6]
-
Final Disposal: Once a waste container is full or has reached its designated accumulation time limit, arrange for pickup and disposal through your institution's EHS department.[1][3] Provide them with complete and accurate information about the waste contents.
Data Presentation: Waste Management Summary
| Waste Type | Container | Disposal Procedure | Key Considerations |
| Solid Waste (Unused powder, contaminated gloves, tips, etc.) | Lined, leak-proof hazardous waste bin | Collect in a designated container. Seal and label clearly. Arrange for EHS pickup. | Do not dispose of in regular or biohazardous trash. |
| Liquid Waste (Stock solutions, working solutions, first rinses) | Chemically compatible, sealed carboy | Collect in a dedicated liquid waste container. Do not mix with incompatible chemicals. Arrange for EHS pickup. | Under no circumstances should this waste be poured down the drain.[2][6] |
| Sharps (Contaminated needles, etc.) | Puncture-resistant sharps container | Place directly into a sharps container designated for chemically contaminated sharps. | Do not mix with biohazardous sharps unless permitted by EHS. |
| Empty Original Vial | Original Vial | Rinse at least once with a suitable solvent. Collect the rinsate as hazardous liquid waste.[2][3] | Deface the original label and dispose of the rinsed vial as instructed by EHS.[3] |
Experimental Protocols
As no experimental protocols involving the disposal of this compound were found, this section provides a general protocol for rinsing contaminated glassware as a decontamination step.
Protocol: Decontamination of Glassware Contaminated with Small Molecule Inhibitors
-
Initial Rinse: Wearing appropriate PPE, rinse the glassware with a small amount of a solvent in which the inhibitor is highly soluble (e.g., DMSO, ethanol). This first rinse must be collected and disposed of as hazardous liquid chemical waste.[2][3]
-
Secondary Rinse: Perform a second rinse with the same solvent and collect it in the same hazardous waste container.
-
Aqueous Rinse: Wash the glassware with laboratory detergent and rinse thoroughly with water.
-
Final Check: Depending on the toxicity and nature of the compound, a final solvent rinse may be performed to remove any remaining traces before the glassware is returned to general use.
Mandatory Visualization
The following diagram illustrates the general decision-making workflow for the proper disposal of a research chemical like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
